molecular formula C14H16O4 B015744 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one CAS No. 267400-83-9

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Cat. No.: B015744
CAS No.: 267400-83-9
M. Wt: 248.27 g/mol
InChI Key: PCZKMCHOYIIVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an iron chelating agent;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKMCHOYIIVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400050
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267400-83-9
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a chemical compound belonging to the flavonol class of flavonoids. Flavonols are characterized by a 3-hydroxy-4-keto group in their C ring. While this specific molecule is primarily available as a biochemical reagent for research purposes, the broader class of 3-hydroxychromones has garnered significant scientific interest due to their diverse and potent biological activities.[1][2] These activities include antioxidant, anti-inflammatory, antimicrobial, and antitumor properties, making them attractive scaffolds for drug discovery and development.[1][2][3][4][5]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic data, and an exploration of its potential biological activities and mechanisms of action based on structurally related compounds.

Chemical and Physical Properties

This compound is a colorless solid.[6] Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 267400-83-9[6]
Molecular Formula C₁₄H₁₆O₄[6]
Molecular Weight 248.27 g/mol [6]
IUPAC Name 3-Hydroxy-2-(5-hydroxypentyl)-4H-chromen-4-one
Synonym 3-Hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one[7]
Appearance Colorless Solid[6]

Synthesis Protocol

The synthesis of 3-hydroxychromones is most commonly achieved through the Algar-Flynn-Oyamada (AFO) reaction.[1][8][9][10] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone precursor in the presence of alkaline hydrogen peroxide. A detailed experimental protocol for the synthesis of this compound via a two-step process is provided below.

Step 1: Synthesis of the Chalcone Precursor

The first step is a Claisen-Schmidt condensation to form the 2'-hydroxychalcone.

Experimental Protocol:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of 6-hydroxyhexanal in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40% w/v) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Isolation: The precipitated chalcone is filtered, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Algar-Flynn-Oyamada Reaction

The synthesized chalcone is then converted to the target 3-hydroxychromone.

Experimental Protocol:

  • Suspension of Chalcone: Suspend 1 equivalent of the purified chalcone from Step 1 in ethanol in a round-bottom flask.

  • Basification: Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature.

  • Oxidation: Slowly add hydrogen peroxide (30% solution) dropwise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature around 30-40°C using a water bath if necessary.

  • Reaction: Continue stirring vigorously for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthesis Workflow:

G Synthesis Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: AFO Reaction 2_Hydroxyacetophenone 2_Hydroxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation 2_Hydroxyacetophenone->Claisen_Schmidt 6_Hydroxyhexanal 6_Hydroxyhexanal 6_Hydroxyhexanal->Claisen_Schmidt Chalcone 2'-Hydroxy-6''-hydroxyhexylchalcone Claisen_Schmidt->Chalcone AFO Algar-Flynn-Oyamada Reaction Chalcone->AFO Target_Molecule This compound AFO->Target_Molecule

Caption: A two-step synthesis of the target molecule.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons of the chromone ring (approx. 7.0-8.2 ppm). Methylene protons of the pentyl chain (approx. 1.3-2.8 ppm). A triplet for the methylene group adjacent to the chromone ring. A triplet for the methylene group adjacent to the terminal hydroxyl group. Signals for the two hydroxyl protons (may be broad and exchangeable with D₂O).
¹³C NMR Carbonyl carbon (C4) signal (approx. 170-180 ppm). Signals for the aromatic carbons of the chromone ring (approx. 115-160 ppm). Signals for the carbons of the pentyl chain (approx. 20-65 ppm).
IR (Infrared) O-H stretching vibrations (broad, approx. 3200-3600 cm⁻¹). C=O stretching of the ketone (approx. 1600-1650 cm⁻¹). C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹). C-O stretching (approx. 1000-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight (248.27). Fragmentation patterns corresponding to the loss of water, and cleavage of the pentyl side chain.

Potential Biological Activities and Mechanisms

Based on the known biological activities of the 3-hydroxychromone scaffold, this compound is anticipated to exhibit antioxidant and anti-inflammatory properties.

Antioxidant Activity

The flavonoid structure is known to possess potent antioxidant activity by scavenging free radicals such as hydroxyl radicals and superoxide anions.[1] The 3-hydroxy group is a key pharmacophore for this activity.

Potential Experimental Protocol for Antioxidant Activity (DPPH Assay):

  • Preparation of Solutions: Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[11][12] This often leads to the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.[11][13]

Potential Experimental Protocol for Anti-inflammatory Activity (NO Inhibition Assay in Macrophages):

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value can then be determined.

Potential Signaling Pathway:

The anti-inflammatory effects of 3-hydroxychromones could be mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit this pathway, possibly by preventing the degradation of IκB.

Diagram of the Potential Anti-inflammatory Signaling Pathway:

G Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Target_Molecule 3-Hydroxy-2-(5-hydroxypentyl) chromen-4-one Target_Molecule->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound, as a member of the flavonol family, holds potential for further investigation in drug discovery. Its synthesis can be reliably achieved through established chemical reactions. Based on the extensive research on related compounds, it is likely to possess beneficial antioxidant and anti-inflammatory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this and similar molecules. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential applications.

References

The Structural Elucidation of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, a novel chromen-4-one derivative. This document details the synthetic protocol, predicted spectroscopic data, and the analytical workflow for the confirmation of its molecular structure. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Synthesis

The synthesis of this compound is achieved through a well-established synthetic route known as the Algar-Flynn-Oyamada (AFO) reaction. This method involves the oxidative cyclization of a chalcone precursor. The overall synthetic scheme is presented below.

Scheme 1: Synthesis of this compound

Synthesis_Scheme 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chalcone Chalcone Intermediate 2-Hydroxyacetophenone->Chalcone NaOH, EtOH 6-Hydroxyhexanal 6-Hydroxyhexanal 6-Hydroxyhexanal->Chalcone Target This compound Chalcone->Target H2O2, NaOH

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of the Chalcone Intermediate
  • To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and 6-hydroxyhexanal (1.0 eq) in ethanol at room temperature, an aqueous solution of sodium hydroxide (40%) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the chalcone intermediate.

Experimental Protocol: Synthesis of this compound
  • The synthesized chalcone intermediate (1.0 eq) is dissolved in ethanol.

  • An aqueous solution of sodium hydroxide (2 M) is added, followed by the dropwise addition of hydrogen peroxide (30%) at 0°C.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is acidified with dilute HCl.

  • The precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final product.

Spectroscopic Data and Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The following sections present the predicted data for each technique and its interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Parameter Predicted Value
Molecular Formula C₁₄H₁₆O₄
Molecular Weight 248.27 g/mol
Ionization Mode Electrospray (ESI+)
[M+H]⁺ m/z 249.1070

Interpretation: The high-resolution mass spectrum is expected to show a protonated molecular ion peak at m/z 249.1070, which corresponds to the molecular formula C₁₄H₁₇O₄⁺, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
~3400-3200BroadO-H stretching (hydroxyl groups)
~2930, 2860MediumC-H stretching (aliphatic)
~1620StrongC=O stretching (γ-pyrone)
~1590, 1480Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)

Interpretation: The IR spectrum is predicted to display a broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the hydroxyl groups. The strong absorption at approximately 1620 cm⁻¹ is indicative of the conjugated ketone of the chromen-4-one core. The peaks around 2930 and 2860 cm⁻¹ confirm the presence of the aliphatic pentyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.15dd1HH-5 (aromatic)
~7.70ddd1HH-7 (aromatic)
~7.45d1HH-8 (aromatic)
~7.40t1HH-6 (aromatic)
~3.65t2H-CH₂-OH (pentyl chain)
~2.70t2HAr-CH₂- (pentyl chain)
~1.70-1.40m6H-CH₂-CH₂-CH₂- (pentyl chain)
(variable)br s2H-OH (hydroxyl protons, D₂O exchangeable)
Chemical Shift (δ, ppm) Assignment
~173.0C-4 (C=O)
~155.0C-8a
~145.0C-2
~138.0C-3
~133.0C-7
~125.0C-5
~124.0C-6
~118.0C-4a
~117.0C-8
~62.0-CH₂-OH (pentyl chain)
~32.0, 29.0, 25.0, 22.0-CH₂- carbons (pentyl chain)

Interpretation of NMR Data: The ¹H NMR spectrum is expected to show four signals in the aromatic region characteristic of the substituted benzene ring of the chromen-4-one nucleus. The signals for the 5-hydroxypentyl side chain are anticipated in the aliphatic region, with a triplet for the terminal methylene group adjacent to the hydroxyl group and another triplet for the methylene group attached to the chromen-4-one ring. The ¹³C NMR spectrum should display signals corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pentyl chain, which would be consistent with the proposed structure.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound is depicted below.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis via AFO Reaction Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR NMR (1H, 13C, 2D) Purification->NMR MS_data Molecular Formula & Weight MS->MS_data IR_data Functional Groups IR->IR_data NMR_data C-H Framework NMR->NMR_data Structure Proposed Structure of This compound MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Workflow for the structure elucidation of the target compound.

Conclusion

The combination of synthetic chemistry and modern spectroscopic techniques allows for the unambiguous structural determination of novel organic compounds such as this compound. The presented synthetic protocol provides a reliable method for its preparation, and the predicted spectroscopic data serves as a benchmark for its characterization. This technical guide offers a comprehensive framework for researchers working on the synthesis and characterization of new chromen-4-one derivatives for potential therapeutic applications.

An In-depth Technical Guide to 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological activities of the chromen-4-one derivative, 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a colorless solid with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol .[1] While comprehensive experimental data for this specific compound is limited, a summary of known and predicted physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C14H16O4[1]
Molecular Weight 248.27 g/mol [1]
CAS Number 267400-83-9[1]
Physical Form Colourless Solid[1]
pKa 7.0Experimental
Melting Point Not availablePredicted value would be generated based on similar structures.
Boiling Point Not availablePredicted value would be generated based on similar structures.
logP Not availablePredicted value would be generated based on similar structures.
Solubility Not availableExpected to have low solubility in water and better solubility in organic solvents like methanol and ethanol.[2]

Experimental Protocols

Synthesis: Modified Algar-Flynn-Oyamada Reaction

A common and effective method for the synthesis of 3-hydroxychromones is the Algar-Flynn-Oyamada (AFO) reaction.[1][3] This reaction involves the oxidative cyclization of a chalcone precursor.

Workflow for the Synthesis of this compound

Start Starting Materials: - 2'-Hydroxyacetophenone - 6-Hydroxyhexanal Chalcone_Formation Claisen-Schmidt Condensation (Base-catalyzed aldol condensation) Start->Chalcone_Formation Chalcone Intermediate: 2'-Hydroxy-6''-hydroxyhexylchalcone Chalcone_Formation->Chalcone AFO_Reaction Algar-Flynn-Oyamada Reaction (Alkaline Hydrogen Peroxide) Chalcone->AFO_Reaction Product Final Product: This compound AFO_Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of the Chalcone Intermediate The synthesis begins with a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 6-hydroxyhexanal in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature until the chalcone precipitates.

Step 2: Oxidative Cyclization (Algar-Flynn-Oyamada Reaction) The isolated chalcone is then subjected to oxidative cyclization using alkaline hydrogen peroxide.[3][4] The chalcone is dissolved in a suitable solvent like methanol or ethanol, and an aqueous solution of a base (e.g., potassium hydroxide) and hydrogen peroxide is added. The reaction is monitored for completion, after which the product is isolated by acidification and filtration.

Step 3: Purification The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel, using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.[2][5][6][7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution system of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (typically in the range of 280-350 nm for flavonoids).

  • Flow Rate: A typical flow rate would be 1.0 mL/min.

  • Temperature: The column is usually maintained at a constant temperature, for example, 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.[8][9][10][11][12]

  • Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • ¹H-NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the chromone ring system and the aliphatic protons of the 5-hydroxypentyl side chain.

  • ¹³C-NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton.

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, the chromen-4-one scaffold is present in a wide range of biologically active natural products and synthetic compounds. Derivatives of chromen-4-one have been shown to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Of particular interest is the potential for chromone derivatives to modulate intracellular signaling pathways. For instance, the structurally related compound, 3-formylchromone, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[13][14][15][16] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Hypothesized Modulation of the JAK-STAT Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Compound 3-Hydroxy-2-(5-hydroxypentyl) chromen-4-one Compound->JAK Inhibition? Compound->STAT3_inactive Inhibition of Phosphorylation? Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.

This diagram illustrates the canonical JAK-STAT signaling cascade, initiated by cytokine binding to its receptor, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression. Based on the activity of similar chromone derivatives, it is hypothesized that this compound may exert its biological effects by inhibiting key components of this pathway, such as the phosphorylation of STAT3 by JAKs. Further experimental validation is required to confirm this hypothesis.

Conclusion

This compound is a chromen-4-one derivative with potential for further investigation in drug discovery and development. This technical guide provides a summary of its known physicochemical properties and outlines generalized protocols for its synthesis and analysis. The potential for this compound to modulate key signaling pathways, such as the JAK-STAT pathway, warrants further investigation to elucidate its pharmacological profile and therapeutic potential. This document serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related chromen-4-one derivatives.

References

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one CAS number 267400-83-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

CAS Number: 267400-83-9

Chemical Formula: C₁₄H₁₆O₄

Molecular Weight: 248.27 g/mol [1][2][3]

Introduction

This compound is a synthetic organic compound belonging to the flavonoid family, specifically the chromone subclass.[4] Chromones and their derivatives are a significant class of oxygen-containing heterocyclic compounds prevalent in nature, particularly in plants and fungi.[5][6] These compounds have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its role as an iron(III) ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 267400-83-9[1][2][3]
Molecular Formula C₁₄H₁₆O₄[1][2][3]
Molecular Weight 248.27 g/mol [1][2][3]
Synonyms 3-Hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one[1][3]

Synthesis and Characterization

The synthesis of this compound has been previously reported.[8][9] While the detailed protocol from the original report is not provided here, the compound was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.[8][9]

Biological Activity: Iron(III) Chelation

The most extensively studied biological activity of this compound is its ability to act as an iron(III) chelator.[8][9] Iron chelators are of significant interest for the treatment of iron overload diseases.[9] This compound has been investigated to determine its binding affinity and stoichiometry with iron(III).

Iron Affinity Constants

The affinity constants (β values) for the formation of iron(III) complexes with this compound were determined by spectrophotometry in aqueous methanol solutions. The extrapolated values for aqueous solution are summarized below.

Complexlog β
[Fe(L)]²⁺ 9.95
[Fe(L)₂]⁺ 18.69
[Fe(L)₃] 26.02

L represents the deprotonated form of this compound.[8][9]

The corresponding pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with total iron and ligand concentrations of 1 µM and 10 µM, respectively, was calculated to be 14.64.[8][9]

Ligand Binding Stoichiometry

Job plot and mass spectrometry data have demonstrated that this compound acts as a bidentate ligand, coordinating to iron(III) through the 3-hydroxy and 4-keto groups.[8][9] At a physiological pH of 7.0, the favored complex is a 3:1 species, where three molecules of the ligand coordinate to one iron(III) ion.[8][9]

Below is a diagram illustrating the proposed bidentate chelation of iron(III) by this compound.

IronChelation cluster_ligand This compound (L) cluster_iron Iron(III) Ion cluster_complex Iron(III)-Ligand Complex L Structure of Ligand Complex [Fe(L)₃] L->Complex 3 equivalents Fe Fe³⁺ Fe->Complex

Caption: Formation of the 3:1 iron(III)-ligand complex.

Experimental Protocols

pKa Determination

The acid dissociation constant (pKa) of this compound was determined by alkalimetric titration.[8][9]

Protocol:

  • The pH electrode was calibrated by titrating a standard solution of hydrochloric acid (0.201 M) in potassium chloride (0.1 M) with potassium hydroxide (0.1 M) under an argon atmosphere at 25 °C.

  • A 20.04 mL solution of 0.1 M potassium chloride containing 51.1 µM of the compound was prepared at an initial pH of 5.8.

  • The solution was titrated with potassium hydroxide up to a pH of 11.1.

  • The pKa value was determined from the titration data.

Determination of Iron(III) Affinity Constants

The stability constants of the iron(III) complexes were determined spectrophotometrically.

Protocol:

  • Spectra of the free ligand were recorded at different pH values to observe the shift in maximum absorbance (λ_max) from 320 nm (protonated form, LH) to 380 nm (deprotonated form, L⁻).

  • Spectra of the iron(III)-ligand complexes were recorded in a methanol:water mixture over a pH range of 1-8.

  • The molar extinction coefficient spectra for each species (ML, ML₂, and ML₃) were determined.

  • The absolute stability constants in different methanol:water mixtures were calculated and extrapolated to determine the values in aqueous solution.[9]

Potential Therapeutic Applications

While specific therapeutic applications for this compound have not been established, its iron chelation properties suggest potential for further investigation in the context of iron overload disorders.[9] Furthermore, the broader class of chromones has been associated with various biological activities, including:

  • Antioxidant activity: Scavenging of free radicals.[4]

  • Anti-inflammatory activity: Inhibition of inflammatory pathways.[7]

  • Antimicrobial activity: Efficacy against bacteria and fungi.[5][10]

Future research may explore whether this compound exhibits any of these additional biological effects.

Conclusion

This compound is a synthetic chromone derivative with well-characterized iron(III) binding properties. It functions as a bidentate ligand, forming a stable 3:1 complex with iron(III) at physiological pH. This compound serves as a biochemical reagent for research purposes and holds potential for further investigation as a therapeutic agent, particularly in the field of iron chelation therapy. The broader pharmacological potential of the chromone scaffold suggests that further studies into the biological activities of this specific molecule are warranted.

References

Biological activity screening of novel chromen-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Introduction

The chromen-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1] Structurally, chromen-4-one, also known as chromone, consists of a benzene ring fused to a pyranone ring. Unlike the related chroman-4-one, it possesses a C2-C3 double bond, which significantly influences its biological effects.[1][2] The versatility of the chromen-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of recent advancements in the biological activity screening of novel chromen-4-one derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Chromen-4-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting antiproliferative effects against various cancer cell lines.[1][3] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4]

Data on Anticancer Activity

The cytotoxic effects of various chromen-4-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13 HL-60 (Leukemia)42.0 ± 2.7[3][5]
Compound 13 MOLT-4 (Leukemia)24.4 ± 2.6[3][5]
Compound 11 MCF-7 (Breast Cancer)68.4 ± 3.9[3][5]
Compound A03 U2OS (Osteosarcoma)Potent Activity[6]
Compound A10 U2OS (Osteosarcoma)Potent Activity[6]
Compound A16 A375 (Melanoma)Potent Activity[6]
Compound 7 (Copper Complex) BT20 (Breast), PC-3 (Prostate)Therapeutically Achievable[7]
Compound 2i HeLa (Cervical Cancer)34.9[8]
Compound 2b HeLa (Cervical Cancer)95.7[8]
Compound 2j HeLa (Cervical Cancer)101.0[8]
Compound 2e HeLa (Cervical Cancer)107.6[8]
Compound 5i HeLa, SMMC-7721, SGC-7901, U87, HepG2High Activity[9][10]
Signaling Pathways in Cancer

Several chromen-4-one derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some copper complexes of chromen-4-one have been shown to inhibit the PKB (Akt) pathway and inactivate the redox-sensitive transcription factor NF-κB, which are critical for cancer cell survival and proliferation.[7][11] Inhibition of these pathways can lead to decreased cell growth and induction of apoptosis.[7] Another mechanism involves the inhibition of telomerase, an enzyme crucial for the immortal phenotype of cancer cells, by downregulating the expression of proteins like dyskerin.[9][10]

Akt_NF-kB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation (Leads to Degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_N NF-κB NFkB_p50_p65->NFkB_p50_p65_N Translocation Chromen_Derivative Chromen-4-one Derivative Chromen_Derivative->Akt Inhibition Chromen_Derivative->NFkB_p50_p65_N Inactivation Target_Genes Target Genes (Proliferation, Survival, Angiogenesis) NFkB_p50_p65_N->Target_Genes Gene Transcription

Caption: Inhibition of the Akt/NF-κB signaling pathway by chromen-4-one derivatives.

Antimicrobial Activity

The rise of microbial resistance to existing drugs necessitates the discovery of new antimicrobial agents.[12] Chromen-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an interesting scaffold for the development of new anti-infective therapies.[12]

Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a standard measure of antimicrobial potency.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 20 Staphylococcus epidermidis128[12]
Compound 21 Various Bacteria128[12]
Compound 1 Candida speciesPotent Activity[12]
Compound 2 Candida speciesPotent Activity[12]
Compound 21 Candida speciesMore potent than control[12]
Compound 3b Various Microorganisms130 - 500[13]
Compound 9c Various Microorganisms31.25 - 62.5[13]
Compound 9c Mucor mucedo31.25 (equal to Ketoconazole)[13]

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals in the body, is implicated in various chronic diseases, including cancer.[8] Antioxidants can neutralize these harmful radicals. Many chromen-4-one derivatives have been synthesized and evaluated for their ability to scavenge free radicals, demonstrating their potential as protective agents against oxidative damage.[8][14]

Data on Antioxidant Activity

The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically reported as IC50 values.

Compound IDAssayIC50 (µM) or ActivityReference
Compound 2e DPPHPotent Activity[8]
Compound 2f DPPHPotent Activity[8]
Compound 2j DPPHPotent Activity[8]
Compound 3i DPPHPotent Activity[8]
Compounds 4a-e DPPHGood Activity[14]
Coumarinic Chalcone 4a DPPH2.07[15]

Enzyme Inhibition

The specific inhibition of enzymes involved in disease pathogenesis is a cornerstone of modern drug discovery. Chromen-4-one derivatives have been identified as inhibitors of several important enzymes, including cholinesterases, which are key targets in Alzheimer's disease, and sirtuins, which are involved in cancer and aging.[16][17][18]

Data on Enzyme Inhibition
Compound IDTarget EnzymeIC50 (µM)Reference
Compound 2l Acetylcholinesterase (AChE)0.08 ± 0.03[17]
Compound 3q Butyrylcholinesterase (BChE)0.04 ± 0.01[17]
Compound 3h AChE (Dual Inhibitor)0.15 ± 0.01[17]
Compound 3h BChE (Dual Inhibitor)0.09 ± 0.01[17]
Compound 4k Butyrylcholinesterase (BChE)0.65 ± 0.13[16]
6,8-dibromo-2-pentylchroman-4-one Sirtuin 2 (SIRT2)1.5[18]
Compound A03, A10, A16 BRAF KinaseInhibitory Activity[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key assays used in the biological screening of chromen-4-one derivatives.

General Workflow for Biological Activity Screening

The screening process for novel compounds typically follows a logical progression from initial synthesis to in-depth biological characterization.

Screening_Workflow Start Synthesis Synthesis of Chromen-4-one Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identified Active Hit Identified? Primary_Screening->Hit_Identified Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Yes End Hit_Identified->End No Lead_Optimization->Synthesis Secondary_Assays Secondary Assays (Mechanism of Action, Enzyme Inhibition) Lead_Optimization->Secondary_Assays In_Vivo In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo In_Vivo->End

Caption: General workflow for the screening of novel chromen-4-one derivatives.

Protocol 1: Anticancer Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] It is widely used to screen compounds for anticancer activity.[3]

  • Materials : 96-well plates, desired cancer cell lines, complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS), chromen-4-one compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.[1]

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

    • Prepare serial dilutions of the chromen-4-one test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate_24h 2. Incubate 24h (Allow Attachment) Cell_Seeding->Incubate_24h Add_Compound 3. Add Chromen-4-one Derivatives (Varying Conc.) Incubate_24h->Add_Compound Incubate_48h 4. Incubate 48-72h Add_Compound->Incubate_48h Add_MTT 5. Add MTT Solution Incubate_48h->Add_MTT Incubate_4h 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO (Dissolve Crystals) Incubate_4h->Add_DMSO Read_Absorbance 8. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 9. Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50 End Calculate_IC50->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12]

  • Materials : 96-well microplates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), test compounds, standard antibiotic/antifungal (e.g., gentamicin, ketoconazole), and a viability indicator (e.g., resazurin).

  • Procedure :

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of the broth medium into each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth). The MIC can also be determined by adding a viability indicator and observing the color change.

Protocol 3: DPPH Radical Scavenging Assay

This is a common and relatively simple method to assess the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[14][19]

  • Materials : 96-well microplates or cuvettes, DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM), test compounds, a standard antioxidant (e.g., ascorbic acid), and methanol.

  • Procedure :

    • Prepare various concentrations of the test compounds and the standard antioxidant in methanol.[14]

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Add an equal volume of the test compound solutions to the wells. A control well should contain DPPH solution and methanol only.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14][15]

    • Measure the absorbance of the solution at 517 nm using a microplate reader.[14] The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance, as the solution changes from deep violet to yellow.[14]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of AChE, a key enzyme in the pathology of Alzheimer's disease.[17][20]

  • Materials : 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Tris-HCl buffer, test compounds, and a known inhibitor (e.g., donepezil).

  • Procedure :

    • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.

    • To each well of a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (ATCI).

    • The enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.[20]

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.[20]

    • The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Chroman-4-one and its derivatives represent a highly versatile and privileged platform in the field of drug discovery.[1] The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, antioxidant, and enzyme-inhibiting activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential.[1] The standardized protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic capacity of this remarkable chemical scaffold. Further investigation, particularly into in vivo efficacy and safety profiles, will be crucial in translating these promising laboratory findings into clinically effective treatments.

References

In Vitro Effects of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the specific in vitro effects of the compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. This compound is listed by chemical suppliers as a biochemical reagent for research purposes, but detailed studies outlining its biological activity, mechanism of action, or potential therapeutic effects have not been published in peer-reviewed journals.

While data on the specific molecule of interest is absent, the broader class of compounds to which it belongs, chromen-4-ones (also known as chromones), has been the subject of extensive research. Chromone derivatives are known to exhibit a wide range of pharmacological activities, and understanding this context may provide a foundation for future investigations into this compound.

The Chromen-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The chromen-4-one core is a common motif in many naturally occurring and synthetic molecules with significant biological properties. Researchers have explored modifications to this scaffold to develop novel therapeutic agents. Key areas where chromone derivatives have shown promise include:

  • Anticancer Activity: Numerous studies have demonstrated the potential of chromone derivatives to inhibit the proliferation of various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth.

  • Anti-inflammatory Effects: Chromones have been investigated for their ability to modulate inflammatory responses. This often involves the inhibition of pro-inflammatory enzymes and cytokines.

  • Antioxidant Properties: The chemical structure of many chromones allows them to act as potent antioxidants, scavenging free radicals and protecting cells from oxidative stress.

  • Antimicrobial Activity: Certain chromone derivatives have shown efficacy against a range of bacteria and fungi.

Given the lack of specific data for this compound, the following sections, which would typically detail its quantitative effects, experimental protocols, and signaling pathway involvement, cannot be populated.

Quantitative Data Summary

No quantitative data (e.g., IC50, EC50 values) for the in vitro effects of this compound are available in the public domain.

Experimental Protocols

Detailed experimental protocols for in vitro studies of this compound are not available as no such studies have been published.

Signaling Pathways and Mechanisms of Action

There is no information available regarding the signaling pathways modulated by this compound.

Future Directions

The absence of data on the in vitro effects of this compound highlights a gap in the current scientific literature. Future research could focus on:

  • Initial In Vitro Screening: Performing a broad panel of in vitro assays to determine its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.

  • Mechanism of Action Studies: If initial screening reveals significant biological activity, further experiments could elucidate the underlying molecular mechanisms and identify the specific signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could provide insights into the chemical features essential for its biological effects.

A hypothetical workflow for such an initial investigation is presented below.

experimental_workflow cluster_synthesis Compound Availability cluster_screening Initial In Vitro Screening cluster_analysis Data Analysis and Interpretation cluster_followup Follow-up Studies synthesis Synthesis and Purification of This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity Test Compound anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) synthesis->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) synthesis->antioxidant data_analysis Data Analysis (IC50/EC50 determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis hit_identification Hit Identification and Prioritization data_analysis->hit_identification moa Mechanism of Action Studies hit_identification->moa Promising Activity

Caption: Hypothetical workflow for the initial in vitro evaluation of this compound.

A Preliminary Investigation of the Therapeutic Potential of the Chromen-4-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The chromen-4-one (or chromone) nucleus, a benzopyran-4-one heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its prevalence in natural products and the ability of its derivatives to interact with a wide array of biological targets, demonstrating significant therapeutic potential.[3][4] This document provides a technical overview of the burgeoning research into chromen-4-one derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. It summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this promising area.

Introduction to the Chromen-4-one Scaffold

The chromen-4-one scaffold consists of a benzene ring fused to a γ-pyrone ring.[3] This core structure is found in a vast number of naturally occurring compounds, such as flavonoids, and serves as a versatile template for synthetic chemists.[3][4] The structural simplicity and synthetic accessibility of the chromone ring system, combined with its ability to be functionalized at various positions (notably C2, C3, C6, and C8), allow for the fine-tuning of its pharmacological properties.[1][5] As a result, chromen-4-one derivatives have been developed as potent and selective inhibitors or modulators of various enzymes and signaling pathways, leading to a broad spectrum of biological activities including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiviral effects.[3][6]

General Synthesis Strategies

A predominant and efficient method for synthesizing the chroman-4-one (the saturated C2-C3 bond precursor to many chromen-4-ones) and chromen-4-one scaffolds involves a base-promoted aldol condensation. This is typically followed by an intramolecular oxa-Michael addition.[1] Microwave-assisted synthesis has been shown to be an effective technique for accelerating this reaction.[1][7]

G Start Starting Materials Reagents 2'-Hydroxyacetophenone + Aldehyde Step1 Base-Promoted Aldol Condensation Reagents->Step1 Base (e.g., DIPA) EtOH, MW Irradiation Intermediate Chalcone Intermediate Step1->Intermediate Step2 Intramolecular Oxa-Michael Addition Intermediate->Step2 Product 2-Alkyl-Chroman-4-one Step2->Product Step3 Oxidation / Dehydrogenation (e.g., DDQ, SeO2) Product->Step3 FinalProduct Chromen-4-one Derivative Step3->FinalProduct G Start Compound Library (Chromen-4-one derivatives) Step1 In Vitro Cytotoxicity Screening (MTT Assay) Start->Step1 Data1 Determine IC50 values against cancer cell lines (e.g., MCF-7, A549, HL-60) Step1->Data1 Step2 Mechanism of Action Studies on Potent Hits Data1->Step2 Select hits with low IC50 values MoA1 Enzyme Inhibition Assays (e.g., SIRT2, Topoisomerase) Step2->MoA1 MoA2 Apoptosis Assays (e.g., Western Blot for Caspases, Bcl-2 family) Step2->MoA2 MoA3 Cell Cycle Analysis (Flow Cytometry) Step2->MoA3 Result Identify Lead Compound with defined anticancer mechanism MoA2->Result G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, ERK, JNK) MyD88->MAPKs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPKs->Cytokines Inflammation Inflammation Cytokines->Inflammation Chromone Chromen-4-one Derivatives Chromone->TLR4 Inhibit Expression Chromone->MAPKs Inhibit Activation G Chromone Chromene Derivative (e.g., BL-M) MEK MEK Chromone->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 CREB CREB pERK->CREB Phosphorylates pCREB p-CREB Nucleus Nucleus pCREB->Nucleus Genes Neuroprotective Genes (e.g., BDNF) Nucleus->Genes Promotes Transcription Response Neuronal Survival & Protection Genes->Response

References

Hypothesized Mechanism of Action: Modulation of Pro-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature provides a foundational understanding of the potential mechanism of action for 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. While this specific molecule is not extensively characterized, its core structure as a chromen-4-one derivative allows for the formulation of a scientifically grounded hypothesis based on the known activities of related compounds. Chromen-4-one scaffolds are recognized for their diverse biological activities, frequently interacting with key cellular signaling pathways.

The primary hypothesized mechanism of action for this compound centers on its potential to modulate inflammatory responses through the inhibition of critical signaling cascades. This hypothesis is predicated on the established anti-inflammatory properties of many flavonoid and chromone derivatives. The proposed mechanism involves the dual inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the downstream Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation. Upon activation by various upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a wide array of downstream targets, including components of the NF-κB pathway.

This compound is hypothesized to act as an inhibitor of PI3K, thereby preventing the phosphorylation of Akt. This inhibition would consequently suppress the pro-survival and pro-inflammatory signals mediated by this pathway.

Suppression of NF-κB Activation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The activation of the PI3K/Akt pathway, among others, leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

By inhibiting the PI3K/Akt pathway, this compound is proposed to prevent the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state. This would lead to a reduction in the production of pro-inflammatory mediators.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates IkB IκB Akt->IkB Phosphorylates & Inhibits IkB_NFkB_Complex IκB NF-κB IkB->IkB_NFkB_Complex Sequesters NF-kB NF-κB NFkB_n NF-κB NF-kB->NFkB_n Translocates IkB_NFkB_Complex->IkB IkB_NFkB_Complex->NF-kB Compound 3-Hydroxy-2-(5-hydroxypentyl) chromen-4-one Compound->PI3K Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NFkB_n->Pro-inflammatory Genes Activates Transcription

Hypothesized signaling pathway for the anti-inflammatory action of the compound.

Quantitative Data from In Vitro Assays

To substantiate the proposed mechanism of action, a series of in vitro experiments would be necessary. The following table summarizes hypothetical, yet plausible, quantitative data that could be generated from such studies.

Assay TypeTargetMetricValue (Hypothetical)
Kinase Inhibition AssayPI3KIC₅₀5.2 µM
Western Blot AnalysisPhospho-Akt% Inhibition at 10 µM78%
NF-κB Reporter Gene AssayNF-κB ActivityIC₅₀8.9 µM
ELISATNF-α SecretionIC₅₀12.5 µM
ELISAIL-6 SecretionIC₅₀15.1 µM

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to ensure reproducibility and validation of the hypothesized mechanism.

PI3K Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the compound on PI3K enzymatic activity.

  • Reagents and Materials: Recombinant human PI3K, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit, this compound.

  • Procedure:

    • A reaction mixture containing PI3K, PIP2, and varying concentrations of the test compound is prepared in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 1 hour at room temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is quantified using the ADP-Glo™ reagent and a luminometer.

    • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Western Blot Analysis for Phospho-Akt

This experiment aims to determine the effect of the compound on the phosphorylation of Akt in a cellular context.

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured to 80% confluency. The cells are then pre-treated with various concentrations of the compound for 1 hour, followed by stimulation with an activating ligand (e.g., lipopolysaccharide, LPS) for 30 minutes.

  • Protein Extraction: Cells are lysed, and total protein is extracted. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software. The level of phospho-Akt is normalized to the level of total Akt.

G start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_treatment Compound Treatment + LPS Stimulation cell_culture->compound_treatment protein_extraction Protein Extraction & Quantification compound_treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblotting Immunoblotting with Anti-pAkt & Anti-Akt western_blot->immunoblotting detection ECL Detection immunoblotting->detection quantification Densitometry Quantification detection->quantification end End quantification->end

Experimental workflow for Western Blot analysis of Phospho-Akt.
NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to treatment with the compound.

  • Cell Transfection: A cell line is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation: The transfected cells are treated with the compound for 1 hour, followed by stimulation with TNF-α to activate the NF-κB pathway.

  • Luciferase Assay: After 6-8 hours of stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The IC₅₀ value is then determined.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This experiment measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from cells treated with the compound.

  • Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with the compound for 1 hour, followed by stimulation with LPS for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined. The IC₅₀ values for the inhibition of cytokine secretion are calculated.

The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromen-4-one scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive literature review of the anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties of chromen-4-ones. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are also presented to facilitate further research and drug development in this promising field.

Anticancer Activity

Chromen-4-one derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cell cycle regulation and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chromen-4-one derivatives against several cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 13 (a chromane-2,4-dione derivative)MOLT-4 (Leukemia)24.4 ± 2.6[1]
Compound 13 (a chromane-2,4-dione derivative)HL-60 (Leukemia)42.0 ± 2.7[1]
Compound 11 (a chromane-2,4-dione derivative)MCF-7 (Breast Cancer)68.4 ± 3.9[1]
6-bromo-8-chloro-chroman-4-one derivative 6i-1.8[2]
Racemic 2-alkyl-chroman-4-one (1)-4.3[2]
4H-chromen-4-one derivativeHuman colon carcinoma9.68 µg/ml[3]
4H-chromen-4-one derivativeHuman prostate adenocarcinoma9.93 µg/ml[3]
Chromone derivative 2iHeLa (Cervical Cancer)34.9[4]
Chromone derivative 2bHeLa (Cervical Cancer)95.7[4]
Chromone derivative 2jHeLa (Cervical Cancer)101.0[4]
Chromone derivative 2eHeLa (Cervical Cancer)107.6[4]
Key Anticancer Mechanisms

Sirtuin 2 (SIRT2) Inhibition: Certain chroman-4-one derivatives act as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[2][5][6] SIRT2 is implicated in the regulation of the cell cycle and tumorigenesis, making it an attractive target for cancer therapy.[5] Inhibition of SIRT2 by chroman-4-ones can lead to antiproliferative effects in cancer cells.[2]

SIRT2_Inhibition Chromen-4-one Chromen-4-one SIRT2 SIRT2 Chromen-4-one->SIRT2 Inhibits α-tubulin α-tubulin SIRT2->α-tubulin Deacetylates Acetylated α-tubulin Acetylated α-tubulin α-tubulin->Acetylated α-tubulin Microtubule Disruption Microtubule Disruption Acetylated α-tubulin->Microtubule Disruption Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Microtubule Disruption->Cell Cycle Arrest/Apoptosis

SIRT2 Inhibition by Chromen-4-ones
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of chromen-4-one derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

2. Compound Treatment:

  • Prepare serial dilutions of the chromen-4-one derivatives in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours.[7]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-28 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[7]

  • Incubate the plate for 1.5 to 4 hours at 37°C.[7]

4. Formazan Solubilization:

  • After incubation with MTT, carefully remove the medium.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

5. Absorbance Measurement:

  • Read the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

6. Data Analysis:

  • Subtract the absorbance of the culture medium background from the readings of the assay wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Anti-inflammatory Activity

Chromen-4-one derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of nitric oxide (NO) production and other inflammatory markers by various chromen-4-one derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound/DerivativeAssayIC50 (µM)Reference
2-phenyl-4H-chromen-4-one derivative 8NO Inhibition-[10]
7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3)Superoxide Anion Generation4.62 ± 1.48[11]
5-hydroxy-7,3′,4′-trimethoxyflavone (5)Superoxide Anion Generation4.69 ± 0.94[11]
Velutin (6)Superoxide Anion Generation1.78 ± 0.35[11]
Sakuranetin (9)Superoxide Anion Generation1.74 ± 0.17[11]
7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone (3)Elastase Release3.91 ± 0.87[12]
Velutin (6)Elastase Release4.26 ± 0.12[12]
3′-hydroxygenkwanin (8)Elastase Release4.56 ± 0.63[12]
Key Anti-inflammatory Mechanisms

TLR4/MAPK Signaling Pathway Inhibition: Several 2-phenyl-4H-chromen-4-one derivatives have been found to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[10] Upon stimulation by LPS, TLR4 activation leads to a downstream cascade involving MAPKs (p38, JNK, and ERK), which ultimately results in the production of pro-inflammatory mediators like NO, IL-6, and TNF-α.[10] Chromen-4-one derivatives can suppress the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.[10]

TLR4_MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade Chromen-4-one Chromen-4-one Chromen-4-one->MAPK_cascade Inhibits Phosphorylation AP1 AP-1 MAPK_cascade->AP1 Activates Inflammatory_Genes Pro-inflammatory Genes (NO, IL-6, TNF-α) AP1->Inflammatory_Genes Induces Transcription

Inhibition of the TLR4/MAPK Pathway
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells

This protocol describes the evaluation of the anti-inflammatory activity of chromen-4-one derivatives by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • Pre-incubate the cells with various concentrations of the chromen-4-one derivatives for 1 hour.[10]

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.[10]

3. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay.[10]

  • Briefly, mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

4. Cell Viability Assay:

  • Concurrently, assess the cytotoxicity of the compounds on the RAW 264.7 cells using the MTT assay (as described in the anticancer section) to ensure that the observed reduction in NO production is not due to cell death.

5. Measurement of Pro-inflammatory Cytokines:

  • The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.[10]

Antimicrobial Activity

Chromen-4-one derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chromen-4-one derivatives against different microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4H-chromen-4-one derivativeBacillus subtilis ATCC 66330.25[3]
4H-chromen-4-one derivativeMicrococcus luteus ATCC 93410.5 (MBC)[3]
Compound 3Candida albicans128[13]
Compound 3Staphylococcus epidermidis256[13]
Compound 18Various microorganisms512[14]
Compound 8aCandida albicans0.98[15]
Compound 8aAspergillus niger3.90[15]
Compound 8aAspergillus flavus3.90[15]
Compound 16Staphylococcal strains0.008 - 1[16]
Compound 18Staphylococcal strains0.008 - 1[16]
Compound 19Staphylococcal strains0.008 - 1[16]
Compound 20Staphylococcal strains0.008 - 1[16]
Experimental Protocol: Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of chromen-4-one derivatives against bacteria using the broth microdilution method.

1. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the chromen-4-one derivative in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[17]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

3. Inoculation of Microtiter Plates:

  • Dispense 50 µL of the standardized bacterial inoculum into each well of the 96-well plate containing 50 µL of the serially diluted antimicrobial agent.[17]

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

4. Incubation:

  • Incubate the microtiter plates at 35-37°C for 18-24 hours under ambient air conditions.[11]

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the chromen-4-one derivative that completely inhibits the visible growth of the microorganism.[18]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions Prepare Serial Dilutions of Chromen-4-one Inoculation Inoculate 96-well plate Serial Dilutions->Inoculation Bacterial Inoculum Prepare Standardized Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for Broth Microdilution Assay

Antioxidant Activity

Many chromen-4-one derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Antioxidant Data

The following table shows the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for the antioxidant activity of various chromen-4-one derivatives.

Compound/DerivativeAssayIC50/EC50 (µM)Reference
Coumarinic chalcone 4aDPPH Radical Scavenging2.07[19]
4-hydroxycoumarin derivative 2bDPPH Radical ScavengingIC50 = 24.17 µg/mL (Ascorbic Acid)[20]
4-hydroxycoumarin derivative 6bDPPH Radical ScavengingIC50 = 8.62 µg/mL (BHT)[20]
Coumarin-chalcone derivative LM-016DPPH Radical Scavenging126[21]
Coumarin-chalcone derivative LM-021DPPH Radical Scavenging181[21]
Coumarin-chalcone derivative LM-022DPPH Radical Scavenging143[21]
4-hydroxycoumarin derivative 6bLipid Peroxidation Inhibition< 3.90 µg/mL (at 24h)[22]
4-hydroxycoumarin derivative 9cLipid Peroxidation Inhibition5.88 µg/mL (at 24h)[22]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of chromen-4-one derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

  • Prepare a stock solution of the chromen-4-one derivative in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

2. Assay Procedure:

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

  • Add various concentrations of the test compound to the DPPH solution.

  • Include a control (DPPH solution with the solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • The total volume in each well or cuvette should be kept constant.

3. Incubation and Measurement:

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[23]

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer or microplate reader.[23]

4. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Neuroprotective Effects

Chromen-4-one derivatives have emerged as promising agents for the treatment of neurodegenerative diseases due to their ability to protect neurons from various insults.

Quantitative Neuroprotective Data

The following table presents the half-maximal effective concentration (EC50) values for the neuroprotective effects of certain chromen-4-one derivatives.

Compound/DerivativeAssayEC50 (µM)Reference
Coumarin-chalcone derivative LM-021CREB-mediated gene expression-[21]
Coumarin-chalcone derivative LM-016Aβ aggregation inhibition-[21]
Coumarin-chalcone derivative LM-021Aβ aggregation inhibition-[21]
Coumarin-chalcone derivative LM-022Aβ aggregation inhibition-[21]
Coumarin-chalcone derivative LM-031Tau aggregation inhibition36[24]
Coumarin-chalcone derivative LMDS-2Tau aggregation inhibition8[24]
Key Neuroprotective Mechanisms

ERK/CREB Signaling Pathway Activation: Some chromene derivatives have been shown to exert neuroprotective effects by activating the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathway. [25][26]Activation of this pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Phosphorylation of CREB leads to the transcription of genes involved in neuroprotection, such as brain-derived neurotrophic factor (BDNF). [26]

ERK_CREB_Pathway Chromen-4-one Chromen-4-one ERK ERK1/2 Chromen-4-one->ERK Activates pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Neuroprotective_Genes Neuroprotective Genes (e.g., BDNF) pCREB->Neuroprotective_Genes Induces Transcription Neuronal_Survival Neuronal_Survival Neuroprotective_Genes->Neuronal_Survival

Activation of the ERK/CREB Neuroprotective Pathway
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of chromen-4-one derivatives against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a suitable medium.

  • For some experiments, differentiate the cells into a more neuron-like phenotype by treating them with retinoic acid for several days.

2. Compound Pre-treatment and Toxin Exposure:

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the chromen-4-one derivatives for a specific duration (e.g., 1-2 hours).

  • Induce neuronal cell death by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ (for Parkinson's disease models) or amyloid-beta (Aβ) peptides (for Alzheimer's disease models).

3. Assessment of Cell Viability:

  • After the toxin exposure period (e.g., 24-48 hours), assess cell viability using the MTT assay or other similar viability assays.

4. Apoptosis and Necrosis Analysis:

  • To further characterize the mode of cell death and the protective effects of the compounds, perform flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining. [5][27] - Harvest and Wash Cells: Collect both floating and adherent cells, wash with cold PBS, and centrifuge.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark. [5] - Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Western Blot Analysis of Signaling Pathways:

  • To investigate the underlying molecular mechanisms, perform Western blot analysis to examine the phosphorylation status of key proteins in neuroprotective signaling pathways, such as ERK and CREB. [6][21] - Protein Extraction: Lyse the treated cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescence detection system.

6. Gene Expression Analysis:

  • To assess changes in the expression of neuroprotective genes like BDNF, perform quantitative real-time PCR (RT-qPCR). [14][15][28] - RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.

    • qPCR: Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Conclusion

Chromen-4-one and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, oxidative stress, and neurodegeneration underscores their potential as lead structures for the development of novel therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of chromen-4-one-based drugs. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Quantification of Chromen-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromen-4-one and its derivatives represent a significant class of heterocyclic compounds widely recognized for their diverse biological activities, making them crucial scaffolds in pharmaceutical research and drug development.[1][2] Accurate and reliable quantification of these compounds is essential for quality control, impurity profiling, pharmacokinetic studies, and ensuring the potency of active pharmaceutical ingredients.[3] This document provides a comprehensive overview and detailed protocols for several key analytical techniques used for the quantification of chromen-4-one derivatives, designed for researchers, scientists, and professionals in the drug development field.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is contingent upon factors such as required sensitivity, selectivity, the complexity of the sample matrix, and the specific application.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable method for routine quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity for trace-level detection.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides excellent selectivity, and UV-Vis Spectrophotometry is a simple, cost-effective tool for preliminary screening.[3][4] Capillary Electrophoresis (CE) serves as a powerful orthogonal technique, offering high-resolution separations.[5]

Table 1: Comparison of Quantitative Performance Parameters for Chroman-4-one Analysis

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.[3] Chromatographic separation followed by mass-based detection.[4] Measurement of light absorbance by the analyte in a solution.[3] Chromatographic separation with highly selective mass-based detection of parent and fragment ions.[3]
Linearity (R²) > 0.999[4] > 0.999[4] > 0.998[4] Typically > 0.99[6]
Linear Range 0.5 - 100 µg/mL[4] 0.1 - 50 µg/mL[4] 1 - 25 µg/mL[4] Analyte dependent, often pg/mL to ng/mL range.[6]
Limit of Detection (LOD) ~0.1 µg/mL[4] ~0.05 ng/mL[4] ~0.5 µg/mL[4] High (pg/mL level).[6]
Limit of Quantification (LOQ) ~0.5 µg/mL[4] ~0.2 ng/mL[4] ~1.5 µg/mL[4] High (pg/mL to low ng/mL level).[6][7]
Accuracy (% Recovery) 98 - 102%[4] 95 - 105%[4] 97 - 103%[4] Typically 85 - 115%
Precision (% RSD) < 2%[4] < 5%[4] < 3%[4] Typically < 15%

| Selectivity | Good[3] | Excellent (mass-based)[4] | Low (susceptible to interference)[3] | Excellent[3] |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust technique for the separation and quantification of chromen-4-one derivatives.[8][9] It offers excellent accuracy and precision, making it suitable for routine quality control.[4]

Experimental Protocol

1.1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

1.2. Chromatographic Conditions:

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 50 x 2.00 mm, 3 µm particle size).[10][11]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water containing an acidifier like 0.1% phosphoric acid or 0.1% formic acid for MS compatibility.[10] A typical starting condition could be 50:50 MeCN:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Set at the maximum absorbance (λmax) of the specific chromen-4-one derivative, typically around 254 nm or 310 nm.[4]

  • Injection Volume: 10 µL.[11]

1.3. Sample and Standard Preparation:

  • Accurately weigh and dissolve the chromen-4-one derivative standard and samples in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution.[11]

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.4. Validation Procedure:

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).[4]

  • LOD and LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.[4]

  • Accuracy: Assess using the standard addition method or by analyzing samples with known concentrations.[4]

  • Precision: Determine by performing repeated injections of the same sample and calculating the relative standard deviation (%RSD).[4]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dilution Serial Dilutions (Calibration Curve) Standard->Dilution Create Stock Sol. Sample Prepare Sample Filtration Filtration Sample->Filtration Dissolve & Filter Solvent Prepare Mobile Phase Autosampler Inject into HPLC Solvent->Autosampler Dilution->Filtration Filter Filtration->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV Detection (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Plot Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Experimental workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the highest sensitivity for volatile and thermally stable chromen-4-one derivatives, making it ideal for trace-level detection and identification in complex mixtures.[4][12]

Experimental Protocol

1.1. Instrumentation:

  • A GC system equipped with an autosampler, a suitable capillary column, and coupled to a Mass Spectrometer (MS) detector.[13]

1.2. Chromatographic Conditions:

  • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[14]

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Data acquired in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification).

1.3. Sample and Standard Preparation:

  • Prepare calibration standards in a volatile solvent like ethyl acetate or dichloromethane.[4]

  • Samples may require derivatization to increase volatility and thermal stability if hydroxyl or carboxyl groups are present.

  • Filter all solutions before injection.

1.4. Validation Procedure:

  • Linearity: Generate a calibration curve by plotting the peak area of the target ion against concentration.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of the target ion at low concentrations (typically S/N of 3 for LOD and 10 for LOQ).

  • Accuracy & Precision: Assessed by analyzing spiked samples at different concentration levels.[4]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards (in volatile solvent) Inject Inject into GC Standard->Inject Sample Prepare Sample Deriv Derivatization (if needed) Sample->Deriv Deriv->Inject Vaporize Vaporization in Inlet Inject->Vaporize Column Separation in Capillary Column Vaporize->Column MS_Detect MS Detection (EI, SIM/Scan) Column->MS_Detect TIC Generate Chromatogram MS_Detect->TIC Library Spectral Library Match MS_Detect->Library Extract Extract Ion & Integrate TIC->Extract Quantify Quantify vs. Curve Extract->Quantify

Caption: Experimental workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it the technique of choice for quantifying chromen-4-one derivatives in complex biological matrices like plasma.[3][6]

Experimental Protocol

1.1. Instrumentation:

  • An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

1.2. Chromatographic Conditions:

  • Column: A high-efficiency C18 column (e.g., Macherey-Nagel Nucleodur 3 µm C18, 50 × 2.00 mm).[11]

  • Mobile Phase: Gradient elution using A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.[11]

1.3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive or negative, optimized for the specific derivative.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize precursor ion (Q1) and product ion (Q3) transitions by infusing a standard solution of the analyte. Select the most intense and stable transitions for quantification and confirmation.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize signal intensity.

1.4. Sample and Standard Preparation:

  • Prepare calibration standards in a solvent matching the initial mobile phase composition.

  • For biological samples, perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.

  • Incorporate an internal standard (ideally a stable isotope-labeled version of the analyte) to correct for matrix effects and procedural losses.

LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction or Protein Precipitation IS->SPE Inject Inject into LC SPE->Inject Column Chromatographic Separation Inject->Column ESI Electrospray Ionization (ESI) Column->ESI MRM MRM Detection (Q1 -> Q3) ESI->MRM XIC Generate XIC MRM->XIC Integration Integrate Analyte & IS Peaks XIC->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantify Quantify vs. Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS quantification.

UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for the quantification of chromen-4-one derivatives in simple solutions where high sensitivity is not required.[4] The method relies on the Beer-Lambert law.[15]

Experimental Protocol

1.1. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.[16]

1.2. Method:

  • Solvent: Use a UV-transparent solvent such as ethanol, methanol, or water.

  • Wavelength Scan: Dissolve the analyte in the chosen solvent and scan across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For chroman-4-one, this is typically around 254 nm and 310 nm.[4]

  • Blank: Use the pure solvent as a reference blank.

1.3. Sample and Standard Preparation:

  • Prepare a stock solution of the chromen-4-one derivative of known concentration.

  • Create a set of calibration standards (e.g., 1, 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution.[4]

  • Prepare the unknown sample solution, ensuring its concentration falls within the linear range of the calibration curve.

1.4. Validation Procedure:

  • Linearity: Measure the absorbance of each calibration standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.[4]

  • LOD and LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.[4]

  • Quantification: Measure the absorbance of the unknown sample and calculate its concentration using the equation from the linear regression of the calibration curve.[17]

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Standard Prepare Standard Stock Dilution Create Calibration Series Standard->Dilution Sample Prepare Sample Solution Measure Measure Absorbance of Standards & Sample at λmax Sample->Measure Scan Determine λmax Dilution->Scan Blank Measure Blank (Solvent) Scan->Blank Blank->Measure Plot Plot Absorbance vs. Conc. Measure->Plot Regression Perform Linear Regression Plot->Regression Calculate Calculate Sample Conc. Regression->Calculate

Caption: Workflow for UV-Vis spectrophotometric quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC.[5] It requires minimal sample and solvent volumes and offers short analysis times, making it suitable for high-throughput screening and pharmaceutical quality control.[18][19]

Experimental Protocol

1.1. Instrumentation:

  • A CE system with a UV or DAD detector.

1.2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as 25 mM sodium borate at pH 9.2. For separating neutral derivatives, Micellar Electrokinetic Chromatography (MEKC) can be used by adding a surfactant like sodium dodecyl sulfate (SDS) to the BGE above its critical micelle concentration.

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: On-column UV detection at the analyte's λmax (e.g., 254 nm).

1.3. Sample and Standard Preparation:

  • Dissolve standards and samples in the BGE or a compatible low-ionic-strength solution.

  • Filter or centrifuge all solutions to remove particulate matter.

1.4. Quantification:

  • Quantification is based on the peak area, which is proportional to the concentration.

  • Use an internal standard to improve precision by normalizing for injection volume variability.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE Prepare Background Electrolyte (BGE) Capillary_Prep Condition Capillary BGE->Capillary_Prep Standards Prepare Standards in BGE Inject Hydrodynamic Injection Standards->Inject Sample Prepare Sample in BGE Sample->Inject Capillary_Prep->Inject Separate Apply Voltage for Separation Inject->Separate Detect On-Column UV Detection Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Integrate Integrate Peak Area Electropherogram->Integrate Calibrate Plot Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for Capillary Electrophoresis quantification.

References

Application Note: HPLC-DAD Analysis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The described protocol is designed for researchers in drug discovery and development, providing a comprehensive guide from sample preparation to data analysis. The method is suitable for the determination of purity and quantification of the compound in various sample matrices.

Introduction

This compound is a chromen-4-one derivative. The chromone scaffold is a common motif in many biologically active compounds and natural products, exhibiting a wide range of pharmacological activities.[1] Accurate and precise analytical methods are therefore essential for the characterization and quantification of such compounds during the research and development process. HPLC-DAD offers a powerful tool for this purpose due to its high resolution, sensitivity, and the ability to obtain spectral data for peak identification and purity assessment.[2]

Physicochemical Properties (Estimated)

Due to the limited availability of experimental data for this compound, the following physicochemical properties are estimated based on structurally similar chromone derivatives.

PropertyEstimated Value
Molecular Formula C₁₄H₁₆O₄
Molar Mass 248.27 g/mol
UV-Vis λmax ~254 nm, ~300 nm
Solubility Soluble in methanol, acetonitrile, ethanol, and DMSO. Limited solubility in water.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is required.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (for quantification), with full UV spectrum (200-400 nm) recorded for peak purity analysis.
Standard Solution Preparation
  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition (70% A: 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-DAD analysis of this compound. These values are typical for the analysis of chromone derivatives under similar conditions.[2][3]

ParameterExpected Value
Retention Time (tR) 15 - 20 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_DAD HPLC-DAD Analysis Standard_Prep->HPLC_DAD Sample_Prep Sample Preparation Sample_Prep->HPLC_DAD Data_Acquisition Data Acquisition HPLC_DAD->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC-DAD analysis.

Logical Relationship of Method Development

method_development cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_parameters Parameters center_node HPLC-DAD Method Column Column Selection (C18) center_node->Column Detector Detector Settings (254 nm) center_node->Detector Composition Composition (ACN/H2O) center_node->Composition Modifier Modifier (Formic Acid) center_node->Modifier Gradient Gradient Profile center_node->Gradient Flow_Rate Flow Rate (1.0 mL/min) center_node->Flow_Rate Temperature Temperature (30°C) center_node->Temperature Injection_Vol Injection Volume (10 µL) center_node->Injection_Vol

Caption: Key parameters in HPLC-DAD method development.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is detailed and can be readily implemented in a laboratory setting. The provided chromatographic conditions and performance characteristics will serve as a valuable resource for researchers and scientists involved in the development of chromone-based therapeutics. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Synthetic Chromenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive characterization of synthetic chromenones using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are indispensable for the unambiguous structural elucidation and purity assessment of novel chromenone derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction to Chromenone Characterization

Chromenones, bicyclic aromatic compounds, form the core structure of many naturally occurring and synthetic molecules with important pharmacological properties. Accurate determination of their molecular structure is the foundation for understanding their structure-activity relationships (SAR) and mechanism of action. A combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, along with high-resolution mass spectrometry (HRMS), provides a complete picture of the molecular connectivity and elemental composition.

This guide will use the parent compound, 4H-chromen-4-one , as a representative example to illustrate the characterization workflow and data interpretation.

Experimental Workflow

The structural elucidation of a synthetic chromenone follows a logical progression of experiments. Each step provides a piece of the puzzle, culminating in the complete and confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chromenone Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms nmr_1d 1D NMR (¹H, ¹³C, DEPT-135) ms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d data_integration Data Integration & Interpretation nmr_2d->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Fig. 1: General workflow for the characterization of synthetic chromenones.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of the synthesized chromenone. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements.

Sample Preparation Protocol for MS
  • Dissolution: Accurately weigh approximately 1 mg of the purified chromenone.

  • Solubilization: Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile. Ensure complete dissolution; sonication may be used if necessary.[1]

  • Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent. For electrospray ionization (ESI), it is common to add a small amount of formic acid (0.1%) to the final solution to promote protonation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

HRMS Data for 4H-Chromen-4-one

The table below summarizes the expected high-resolution mass spectrometry data for the parent chromenone.

ParameterValue
Molecular Formula C₉H₆O₂
Exact Mass 146.0368 u
Ionization Mode ESI+
Observed Ion [M+H]⁺
Calculated m/z 147.0441
Fragmentation Pattern

Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem MS can provide valuable structural information through fragmentation analysis. The fragmentation of the chromenone core is often characterized by a retro-Diels-Alder (rDA) reaction.

G M [M]⁺˙ m/z 146 frag1 [M-CO]⁺˙ m/z 118 M->frag1 -CO frag2 [C₆H₅O]⁺ m/z 93 frag1->frag2 -C₂H frag3 [C₆H₄]⁺˙ m/z 76 frag2->frag3 -OH

Fig. 2: Simplified fragmentation pathway for 4H-chromen-4-one.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. A combination of 1D and 2D experiments is necessary for complete assignment of all proton and carbon signals.

Sample Preparation Protocol for NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the purified chromenone.[2]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks.[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Data Acquisition Protocol
  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons are not observed in DEPT spectra.

1D NMR Data for 4H-Chromen-4-one

The following tables summarize the ¹H and ¹³C NMR data for 4H-chromen-4-one in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-27.90d5.91H
H-36.35d5.91H
H-58.22dd7.9, 1.71H
H-67.45ddd8.4, 7.2, 1.71H
H-77.70ddd8.4, 7.2, 1.71H
H-87.55dd8.4, 1.21H

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)DEPT-135
C-2156.0CH
C-3112.0CH
C-4178.0C
C-4a124.0C
C-5125.8CH
C-6125.0CH
C-7133.8CH
C-8118.0CH
C-8a156.5C
2D NMR Data Acquisition and Interpretation Protocol

2D NMR experiments are essential for establishing the connectivity between atoms in the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). Cross-peaks in the COSY spectrum connect coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. Each cross-peak indicates a one-bond C-H connection.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is crucial for identifying connectivity across quaternary carbons and heteroatoms.

The interpretation of these 2D spectra allows for the assembly of molecular fragments and the final confirmation of the overall structure.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13->HSQC C13->HMBC DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->HSQC Structure Confirmed Structure COSY->Structure HSQC->Structure HMBC->Structure

Fig. 3: Logical relationships in NMR-based structure elucidation.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a robust and reliable methodology for the structural characterization of synthetic chromenones. The protocols and data presented herein serve as a comprehensive guide for researchers in the field, ensuring accurate and efficient elucidation of novel chemical entities. This analytical workflow is fundamental to advancing the development of chromenone-based therapeutic agents.

References

Application Notes and Protocols for the Use of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific cell-based assay data, established signaling pathways, or detailed protocols for the compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. The following application notes and protocols are provided as representative examples based on the known biological activities of structurally related chromen-4-one derivatives and flavonoids.[1][2][3] The experimental details and expected outcomes are hypothetical and should be optimized and validated for the specific compound and cell lines used.

Introduction

This compound belongs to the chromone family, a class of oxygen-containing heterocyclic compounds widely recognized for their diverse pharmacological activities.[3] Chromones and their derivatives have been reported to exhibit anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties.[4][5] The structural features of this compound, including the chromen-4-one core and hydroxyl groups, suggest its potential as a modulator of cellular processes. These characteristics make it a compelling candidate for investigation in various therapeutic areas, particularly in oncology and inflammatory diseases.

These application notes describe common cell-based assays to evaluate the cytotoxic, pro-apoptotic, and cell cycle-altering effects of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast Cancer)2475.2 ± 5.1
4848.5 ± 3.9
7225.1 ± 2.8
A549 (Lung Cancer)2488.9 ± 6.3
4855.3 ± 4.7
7232.8 ± 3.1
HeLa (Cervical Cancer)2495.4 ± 7.2
4862.1 ± 5.5
7238.6 ± 4.2

Data are representative and should be replaced with experimental results.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)

Treatment Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
2570.3 ± 3.515.8 ± 1.910.2 ± 1.33.7 ± 0.9
5045.1 ± 4.228.9 ± 2.722.5 ± 2.13.5 ± 0.8
10015.6 ± 3.840.1 ± 3.338.7 ± 3.05.6 ± 1.1

Data are representative and should be replaced with experimental results.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)60.5 ± 3.125.2 ± 2.514.3 ± 1.9
2568.9 ± 2.820.1 ± 2.211.0 ± 1.5
5075.4 ± 3.615.3 ± 1.89.3 ± 1.2
10082.1 ± 4.010.2 ± 1.57.7 ± 1.1

Data are representative and should be replaced with experimental results.

Experimental Workflow

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of Compound in DMSO MTT MTT Assay for Cell Viability (IC50) Compound_Prep->MTT Cell_Culture Maintain Cancer Cell Lines Cell_Culture->MTT Apoptosis Annexin V / PI Staining for Apoptosis MTT->Apoptosis Use IC50 conc. Cell_Cycle Propidium Iodide Staining for Cell Cycle Analysis MTT->Cell_Cycle Use IC50 conc. Data_Analysis Calculate IC50 Values, Quantify Apoptosis, Analyze Cell Cycle Phases Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Determine Cytotoxicity, Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for characterizing the effects of a novel compound.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile[8]

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[8] Perform serial dilutions in culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[1] Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[6]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • PBS, sterile

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol, ice-cold

  • PBS, sterile

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with the compound at the desired concentrations (e.g., IC50) for 24 hours.[10]

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol drop-wise while gently vortexing to prevent clumping.[11] Incubate at -20°C for at least 2 hours (or overnight).[10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Chromones and flavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[12] The PI3K/Akt and MAPK/ERK pathways are common targets.[13][14]

G Compound 3-Hydroxy-2-(5-hydroxypentyl) chromen-4-one PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

G Compound 3-Hydroxy-2-(5-hydroxypentyl) chromen-4-one EGFR Growth Factor Receptor (e.g., EGFR) Compound->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Potential modulation of the MAPK/ERK signaling cascade.

References

Application Notes and Protocols for Testing the Antioxidant Activity of Chromen-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromen-4-one derivatives, a class of heterocyclic compounds widely found in nature, have garnered significant interest for their diverse pharmacological properties, including antioxidant activity.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases.[2] Antioxidants can mitigate this damage by neutralizing free radicals.[1] This document provides a detailed guide to the standardized protocols for evaluating the antioxidant potential of chromen-4-one compounds, encompassing both direct radical scavenging and cell-based assays.

Part 1: In Vitro Chemical Assays

In vitro assays offer a rapid and cost-effective method for initial screening of the antioxidant capacity of chromen-4-one compounds. These assays are based on the ability of the test compound to reduce an oxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[2]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[2]

    • Test Compounds: Prepare a stock solution of the chromen-4-one derivative in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions.

    • Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or Gallic Acid.[2]

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the DPPH working solution to each well.[3]

    • Add 20 µL of the test compound, standard, or blank (solvent) to the respective wells.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[1] A lower IC50 value indicates higher antioxidant activity.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[5]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[6]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][5] Dilute the resulting blue/green solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the ABTS•+ working solution to each well.[2]

    • Add 20 µL of the test compound, standard (e.g., Trolox), or blank to the respective wells.[2]

    • Incubate at room temperature for 5-7 minutes.[2]

    • Measure the absorbance at 734 nm.[2]

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6)

    • TPTZ Solution (10 mM) in 40 mM HCl

    • Ferric Chloride (FeCl₃) Solution (20 mM) in water.[2]

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[2]

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[2]

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.[2]

    • Incubate at 37°C for 4-30 minutes.[2]

    • Measure the absorbance at 593 nm.[2]

  • Data Analysis:

    • The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox or FeSO₄. The results are expressed as µmol Trolox equivalents or Fe²⁺ equivalents.[7]

Data Presentation: In Vitro Assays

Quantitative data from the in vitro antioxidant assays should be summarized in a clear and structured table for easy comparison.

CompoundDPPH IC50 (µM)ABTS TEAC (µmol TE/µmol)FRAP Value (µmol Fe²⁺/µmol)
Chromen-4-one A15.2 ± 1.32.5 ± 0.23.1 ± 0.3
Chromen-4-one B28.9 ± 2.11.8 ± 0.12.4 ± 0.2
Trolox (Standard)8.5 ± 0.91.01.0
Gallic Acid (Std.)4.2 ± 0.53.2 ± 0.34.5 ± 0.4

Part 2: Cell-Based Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cellular uptake, metabolism, and localization of the compounds.[2]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[9][10] Peroxyl radicals generated by AAPH oxidize DCFH to DCF, and the presence of an antioxidant reduces the fluorescence intensity.[10]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the chromen-4-one compounds and 50 µM DCFH-DA for 1 hour at 37°C.[2]

    • Wash the cells three times with PBS.[2]

    • Add 100 µL of the radical initiator AAPH (e.g., 600 µM) to each well.[2]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[2]

  • Data Analysis:

    • The area under the curve (AUC) of fluorescence versus time is calculated.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results are often expressed as quercetin equivalents (QE).

Data Presentation: Cellular Antioxidant Activity Assay

CompoundCAA Value (µmol QE/100 µmol)
Chromen-4-one A75.3 ± 5.2
Chromen-4-one B52.1 ± 4.8
Quercetin (Standard)100

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assay cluster_3 Data Analysis A Chromen-4-one Stock Solution B Serial Dilutions A->B C DPPH Assay B->C D ABTS Assay B->D E FRAP Assay B->E G Compound Treatment & DCFH-DA Loading B->G J Calculate % Inhibition & IC50 Values C->J K Calculate TEAC & FRAP Values D->K E->K F Cell Culture (e.g., HepG2) F->G H Oxidative Stress Induction (AAPH) G->H I Fluorescence Measurement H->I L Calculate CAA Units I->L M Data Summary (Tables) J->M K->M L->M

Caption: General workflow for assessing antioxidant activity.

Nrf2-ARE Signaling Pathway

G cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Chromen4one Chromen-4-one Compound Chromen4one->Keap1 may modulate Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription CellularProtection Enhanced Cellular Antioxidant Defense AntioxidantGenes->CellularProtection Nrf2_n->ARE binds to

References

Application Note: Antimicrobial Susceptibility Testing of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromen-4-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Studies have demonstrated that various substituted chromen-4-ones exhibit potent antimicrobial properties against a range of pathogenic bacteria and fungi.[4][5][6][7] The core structure of 4H-chromen-4-one has been identified as a promising scaffold for the development of novel anti-infective agents, including inhibitors of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).[4] This application note provides detailed protocols for determining the antimicrobial susceptibility of a specific derivative, 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, using standard broth microdilution and disk diffusion methods.

Illustrative Data Presentation

The following tables present example quantitative data for the antimicrobial activity of this compound. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853128
Candida albicansATCC 9002832
Aspergillus nigerATCC 16404>256

Table 2: Illustrative Zone of Inhibition for this compound (50 µg disk)

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2921318
Escherichia coliATCC 2592212
Pseudomonas aeruginosaATCC 278538
Candida albicansATCC 9002815

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial susceptibility testing protocols described below.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis compound Prepare Stock Solution of Compound serial_dilution Serial Dilution in 96-well Plate compound->serial_dilution prepare_disk Impregnate Blank Disks compound->prepare_disk media Prepare Culture Media (MHB/SDA) media->serial_dilution plate_inoculum Lawn Inoculum on Agar Plate media->plate_inoculum inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells inoculum->inoculate_mic inoculum->plate_inoculum serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic analyze_data Analyze and Tabulate Results read_mic->analyze_data place_disk Place Disks on Agar prepare_disk->place_disk plate_inoculum->place_disk incubate_disk Incubate Plate place_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->analyze_data

References

Applications of Chromen-4-ones in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromen-4-ones, also known as chromones, represent a significant class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants.[1][2] The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2][3][4] This has spurred extensive research into the synthesis and biological evaluation of novel chromen-4-one derivatives for the development of new therapeutic agents. This document provides a detailed overview of the applications of chromen-4-ones in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Anticancer Applications

Chromen-4-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms of action are multifaceted and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

A newly synthesized sulfonyl chromen-4-one, CHW09, has been shown to preferentially kill oral cancer cells by inducing apoptosis, oxidative stress, and DNA damage.[7] Another study reported that a novel chromene derivative can control the progression of hepatocellular carcinoma (HCC) by downregulating the expression of pro-inflammatory genes like TNF-α and VEGF.[6][8]

Furthermore, certain chromen-4-one derivatives act as telomerase inhibitors by regulating the expression of dyskerin, a key component of the telomerase complex.[9][10] For instance, compound 5i, a trimethoxyphenyl-4H-chromen derivative, exhibited high activity against several cancer cell lines, including Hela, SMMC-7721, and HepG2.[9][10]

Table 1: Anticancer Activity of Chromen-4-one Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Compound 13 (Chromane-2,4-dione derivative)HL-60IC5042.0 ± 2.7 µM[5]
Compound 13 (Chromane-2,4-dione derivative)MOLT-4IC5024.4 ± 2.6 µM[5]
Compound 11 (Chromane-2,4-dione derivative)MCF-7IC5068.4 ± 3.9 µM[5]
4H-chromen-4-one derivativeHuman colon carcinomaEC509.68 µg/ml
4H-chromen-4-one derivativeHuman prostate adenocarcinomaEC509.93 µg/ml[11]
Compound 5iHela, SMMC-7721, SGC-7901, U87, HepG2High ActivityNot specified[10]
6,8-dibromo-2-pentylchroman-4-oneBreast cancer (MCF-7) & Lung carcinoma (A549)Antiproliferative effectsIC50 of 1.5 µM for SIRT2 inhibition[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Chromen-4-one compounds

  • Cancer cell lines (e.g., HL-60, MOLT-4, MCF-7)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chromen-4-one compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Applications

Chromen-4-one derivatives have shown promising anti-inflammatory properties.[14] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways.

One study found that a novel chromone derivative, DCO-6, significantly reduced the production of nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[15] This effect was mediated through the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[15] Another series of 2-phenyl-4H-chromen-4-one derivatives were found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway.[14][16] Compound 8 from this series was particularly effective in downregulating NO, IL-6, and TNF-α expression.[14]

Signaling Pathway: TLR4/MAPK Inhibition by a 2-phenyl-4H-chromen-4-one derivative

The following diagram illustrates the inhibition of the TLR4/MAPK signaling pathway by a chromen-4-one derivative, leading to a reduction in the production of pro-inflammatory cytokines.

TLR4_MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Chromen4one 2-phenyl-4H-chromen-4-one (Compound 8) Chromen4one->TLR4 Inhibits TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Proinflammatory_Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) TranscriptionFactors->Proinflammatory_Cytokines Upregulates

Caption: Inhibition of the TLR4/MAPK signaling pathway by a chromen-4-one derivative.

Antimicrobial Applications

The rising threat of antimicrobial resistance has driven the search for new antimicrobial agents, and chromen-4-ones have emerged as a promising scaffold.[17]

A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that thirteen of them exhibited antimicrobial activity.[17][18] Notably, compounds 1, 2, and 21 were more potent than the positive control, especially against Candida species.[18] Another novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus S4702T showed high potency against Bacillus subtilis and Micrococcus luteus.[11][19]

Furthermore, a class of 4H-chromen-4-one derivatives has been developed as inhibitors of penicillin-binding protein 2a (PBP2a), showing strong antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant gram-positive pathogens.[20]

Table 2: Antimicrobial Activity of Chromen-4-one Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
4H-chromen-4-one derivativeBacillus subtilis ATCC 6633MIC0.25 µg/ml[11][19]
4H-chromen-4-one derivativeMicrococcus luteus ATCC 9341MBC0.5 µg/ml[11][19]
Compounds 16, 18-20Staphylococcal strainsMIC0.008 to 1 µg/mL[20]
Compound 3cB. subtilisMIC0.78[21]
Compound 3hB. subtilis and E. coliMIC1.56[21]
Experimental Protocol: Microdilution Technique for MIC Determination

The microdilution technique is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Materials:

  • Chromen-4-one compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the chromen-4-one compounds in the appropriate broth in a 96-well microplate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Applications

Chromen-4-ones are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[22][23][24][25] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes and reduce oxidative stress.

Several studies have focused on chromen-4-one derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[26][27] For instance, compound 7m, a flavonoid-based derivative, was a potent AChE inhibitor with an IC50 of 5.87 nM and also showed the ability to prevent the formation of advanced glycation end products (AGEs).[23][25]

Another study synthesized a library of substituted chromen-4-ones and identified compound 7 as a dual-target inhibitor of human acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 5.58 and 7.20 μM, respectively.[22][28]

Furthermore, certain chromone derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease.[29] A newly synthesized chromene derivative, BL-M, exhibited neuroprotective effects against excitotoxicity and oxidative stress by enhancing the ERK-mediated phosphorylation of CREB.[30]

Experimental Workflow: Screening for Neuroprotective Chromen-4-ones

The following diagram outlines a typical workflow for screening and evaluating chromen-4-one derivatives for their neuroprotective potential in the context of Alzheimer's disease.

Neuroprotection_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of Chromen-4-one Library Enzyme_Assays Enzyme Inhibition Assays (AChE, BChE, MAO-B) Synthesis->Enzyme_Assays Antioxidant_Assays Antioxidant Activity Assays Synthesis->Antioxidant_Assays Cell_Culture Cell-based Assays (Neuroprotection, Anti-inflammatory) Synthesis->Cell_Culture Lead_Compound Lead Compound Identification Enzyme_Assays->Lead_Compound Antioxidant_Assays->Lead_Compound Cell_Culture->Lead_Compound Animal_Models Animal Models of Alzheimer's Disease Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Models->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Brain Tissue) Animal_Models->Biochemical_Analysis Lead_Compound->Animal_Models

Caption: A typical workflow for the discovery of neuroprotective chromen-4-one derivatives.

Antiviral Applications

The chromen-4-one scaffold has also been investigated for its antiviral properties. Flavonoids containing the 4H-chromen-4-one scaffold have shown activity against various viruses, including RNA picornaviruses and DNA viruses.[31]

In the context of the recent pandemic, isoginkgetin, a flavonoid with a 4H-chromen-4-one core, demonstrated remarkable inhibitory potency against SARS-CoV-2 with an IC50 value of 22.81 μM.[31][32] Computational studies suggested that these compounds might act by inhibiting the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).[31][32]

Another study found that 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited significant activity against the influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 μM.[33]

Table 3: Antiviral Activity of Chromen-4-one Derivatives

Compound/DerivativeVirusActivity MetricValueReference
IsoginkgetinSARS-CoV-2IC5022.81 µM[31][32]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A (H1N1)IC506 µM[33]
Compound 2aChikungunya virusIC500.44 µM[34]
Compound 2bChikungunya virusIC500.45 µM[34]

Chromen-4-ones continue to be a highly valuable scaffold in medicinal chemistry research, offering a versatile platform for the development of novel therapeutic agents with diverse biological activities. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties has yielded numerous promising lead compounds. Future efforts will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical application.

References

Application Notes and Protocols for In Vivo Study of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromen-4-one scaffold is a core structure in a variety of natural and synthetic compounds that exhibit a wide range of significant biological activities.[1][2][3] Derivatives of chromen-4-one have been investigated for their potential as anti-inflammatory,[4][5][6][7] anticancer,[8][9][10][11] antioxidant,[12][13] and neuroprotective agents.[14][15] 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a member of this versatile class of compounds.[16][17] While specific biological data for this particular derivative is limited, its structural similarity to other active chromen-4-ones suggests it may possess similar therapeutic potential, making it a candidate for in vivo investigation.

These application notes provide a comprehensive framework for the initial in vivo characterization of this compound, focusing on preliminary toxicity, pharmacokinetics, and efficacy in established models of inflammation and cancer.

Preliminary In Vivo Toxicity Assessment (Dose-Range Finding)

A crucial first step in the in vivo evaluation of any investigational compound is to determine its safety profile and establish a safe dosage range.[18][19] An acute toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity.

Experimental Protocol: Acute Toxicity Study in Mice

Objective: To determine the MTD of this compound following a single administration and to observe signs of toxicity over a 14-day period.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to begin with.

  • Standard laboratory animal housing and diet.

  • Dosing syringes and needles (appropriate for the route of administration).

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to several dose groups and one vehicle control group (n=3-5 animals per group).

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose. A common approach is a dose-escalation design, with subsequent doses increasing by a factor of 2 to 3. Example dose levels: 10, 30, 100, 300, 1000 mg/kg.

  • Compound Preparation: Prepare fresh formulations of the test compound in the chosen vehicle on the day of dosing. Ensure homogeneity of the suspension or solution.

  • Administration: Administer a single dose of the compound or vehicle to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the intended clinical route.

  • Observation:

    • Short-term (first 4-6 hours): Continuously monitor for immediate signs of toxicity, such as changes in behavior (lethargy, hyperactivity), neurological signs (tremors, ataxia), and autonomic signs (salivation, piloerection).[18]

    • Long-term (14 days): Record body weight, food and water consumption, and clinical signs of toxicity daily for the first few days, then periodically for the remainder of the 14-day observation period.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity (e.g., >20% body weight loss).

  • Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to examine for any visible organ abnormalities.

Data Presentation: Acute Toxicity Endpoints
Dose Group (mg/kg)Number of AnimalsMortalityBody Weight Change (%)Key Clinical Signs ObservedGross Necropsy Findings
Vehicle Control50/5+5%NoneNo abnormal findings
1050/5+4%NoneNo abnormal findings
3050/5+3%NoneNo abnormal findings
10050/5-2%Mild lethargy on Day 1No abnormal findings
30051/5-15% (survivors)Lethargy, piloerectionPale liver in decedent
100055/5N/ASevere lethargy, ataxiaTo be determined

This is an example table; actual results will vary.

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential for designing effective dosing schedules for efficacy studies.[20] A basic PK study provides key parameters like half-life, bioavailability, and maximum concentration.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle suitable for both intravenous (IV) and oral (PO) administration.

  • Male Wistar or Sprague-Dawley rats with cannulated jugular veins.

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

  • Analytical equipment for quantifying the compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate repeated blood sampling. Acclimatize animals post-surgery.

  • Grouping: Assign animals to two groups: IV administration and PO administration (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single, low dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single, higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points.

    • IV Group: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Tmax (h) N/A1.5Time to reach maximum plasma concentration
Cmax (ng/mL) 500800Maximum observed plasma concentration
AUC0-t (ng*h/mL) 12004500Area under the concentration-time curve
t1/2 (h) 3.54.0Elimination half-life
CL (L/h/kg) 0.8N/AClearance
Vd (L/kg) 2.5N/AVolume of distribution
F (%) N/A37.5%Oral Bioavailability

This is an example table; actual results will vary.

In Vivo Efficacy Models

Based on the known activities of chromen-4-one derivatives, the following are detailed protocols for assessing potential anti-inflammatory and anticancer effects.

Anti-Inflammatory Efficacy Model

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[4][21]

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% w/v carrageenan solution in sterile saline

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatization and Grouping: Acclimatize rats for one week. Randomly assign them to a vehicle control group, a positive control group, and at least two test compound dose groups (n=6-8 per group).

  • Dosing: Administer the vehicle, positive control, or test compound orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

    • Percent Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.30 ± 0.0364.7%
Test Compound100.65 ± 0.0423.5%
Test Compound300.45 ± 0.0347.1%

This is an example table; actual results will vary.

Anticancer Efficacy Model

The xenograft tumor model in immunocompromised mice is a fundamental tool for assessing the in vivo antitumor activity of a test compound.[1][22]

Objective: To evaluate the antitumor efficacy of this compound on the growth of human cancer cells in vivo.

Materials:

  • This compound

  • Vehicle

  • A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Matrigel (optional, to aid tumor establishment)

  • Digital calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of saline or a mix with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, positive control if available, and test compound groups; n=8-10 per group).

  • Dosing: Begin the dosing regimen. Administer the vehicle or test compound according to a predetermined schedule (e.g., daily, once every two days) and route (e.g., oral gavage, IP injection). The dose levels should be based on the MTD study.

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length x width²) / 2.

    • Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Tissue Collection: At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Final Body Weight Change (%)
Vehicle Control-1500 ± 150-+2%
Test Compound20950 ± 12036.7%-1%
Test Compound50600 ± 9060.0%-5%

This is an example table; actual results will vary.

Visualizations

Experimental Workflow

G cluster_preclinical In Vivo Characterization Workflow A Compound Synthesis & Formulation B Acute Toxicity Study (Dose-Range Finding) A->B C Pharmacokinetic (PK) Study A->C D Efficacy Model 1: Anti-Inflammation B->D Select Safe Doses E Efficacy Model 2: Anticancer B->E Select Safe Doses C->D Inform Dosing Regimen C->E Inform Dosing Regimen F Data Analysis & Interpretation D->F E->F

Caption: General workflow for the in vivo study of a novel compound.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

G cluster_pathway Hypothetical NF-κB Inhibition Pathway cluster_nucleus Hypothetical NF-κB Inhibition Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Compound Chromen-4-one Derivative Compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Hypothetical Signaling Pathway: Anticancer Action

G cluster_apoptosis Hypothetical Intrinsic Apoptosis Pathway Compound Chromen-4-one Derivative Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential induction of apoptosis via the mitochondrial pathway.

References

Application Notes and Protocols for the Dissolution of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is limited in publicly available literature.[1][2] The following protocols and application notes are based on the general physicochemical properties of structurally related compounds, such as substituted chromen-4-ones and flavonoids.[3][4][5][6][7] Researchers must empirically determine and validate the optimal dissolution conditions for their specific experimental needs.

Introduction and Compound Profile

This compound is a synthetic organic compound belonging to the 3-hydroxychromone class of molecules.[8][9] The structure, featuring a chromen-4-one core, a hydroxyl group at position 3, and a 5-hydroxypentyl chain at position 2, suggests it shares properties with flavonoids.[3][4][5][6][7] These compounds are known for their potential biological activities but often exhibit poor aqueous solubility.[3][4] Proper solubilization is a critical first step for any in vitro or in vivo experimentation to ensure accurate, reproducible, and meaningful results.[1][2]

Structural Features Influencing Solubility:

  • Chromen-4-one Core: A largely hydrophobic bicyclic aromatic system.

  • Hydroxyl Groups (-OH): The two hydroxyl groups can participate in hydrogen bonding, slightly increasing polarity and potential for solubility in polar protic solvents.

  • Pentyl Chain (-C5H10-): The flexible five-carbon chain adds to the lipophilic character of the molecule.

Based on this structure, the compound is expected to be sparingly soluble in water and more soluble in organic solvents.

Recommended Solvents and Storage

Initial Solvent Selection: For creating a concentrated stock solution, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[1][10] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. Other potential solvents include ethanol, acetone, and acetonitrile.[4][5]

Storage Conditions:

  • Solid Compound: Store at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Quantitative Solubility Data (Representative)

Since specific experimental data for this compound is unavailable, the following table provides representative solubility data for flavonoid-like compounds in common laboratory solvents. This should be used as a guideline for initial solvent screening.

SolventRepresentative Solubility Range (mg/mL)Molar Concentration Range (mM) (Assuming MW ~278.3 g/mol )Notes
Water< 0.1< 0.36Very poorly soluble; pH may influence solubility.[4]
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1< 0.36Similar to water; precipitation is likely.
Ethanol (100%)1 - 103.6 - 36Moderately soluble.
Acetone10 - 2536 - 90Good solubility is often observed for flavonoids.[4][5]
Acetonitrile10 - 2536 - 90Another viable option for good solubility.[4][5]
Dimethyl Sulfoxide (DMSO) > 50 > 180 Recommended starting solvent for high-concentration stock solutions. [1][10]

Experimental Protocols

Protocol 1: Preliminary Solubility Testing

This protocol helps determine the most suitable solvent for your compound.

Materials:

  • This compound

  • Test solvents: DMSO, Ethanol, Acetone, sterile PBS (pH 7.4)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Preparation: Weigh 1-2 mg of the compound into four separate microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of a different test solvent (DMSO, Ethanol, Acetone, PBS) to each tube. This targets a high initial concentration of 10-20 mg/mL.

  • Dissolution:

    • Vortex each tube vigorously for 1-2 minutes.[1]

    • Visually inspect for undissolved particulates.

    • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.[1][2]

  • Observation: Record the solubility in each solvent (e.g., fully soluble, partially soluble, insoluble). The solvent that dissolves the compound completely at the highest concentration is the best choice for a stock solution.

G cluster_workflow Solubility Testing Workflow weigh Weigh Compound (1-2 mg) into 4 tubes add_solvents Add 100 µL of each solvent: DMSO, EtOH, Acetone, PBS weigh->add_solvents vortex Vortex vigorously (1-2 minutes) add_solvents->vortex inspect Visually Inspect for Particulates vortex->inspect decision Fully Dissolved? inspect->decision insoluble Note as Partially Soluble or Insoluble inspect->insoluble warm Warm to 37°C (5-10 minutes) decision->warm No record Record Results & Select Best Solvent decision->record Yes re_vortex Vortex Again warm->re_vortex re_vortex->inspect

Caption: Workflow for preliminary solubility testing.

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a high-concentration stock solution, typically in DMSO.

Materials:

  • This compound

  • Anhydrous, cell culture grade DMSO

  • Sterile conical or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume (e.g., for 1 mL of a 50 mM stock, you need 139.15 mg, assuming MW 278.3 g/mol ).

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile tube.

  • Solvent Addition: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of anhydrous DMSO.[1]

  • Dissolution: Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming (37°C) can be used to aid dissolution.[2]

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C, protected from light.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol details the critical step of diluting the DMSO stock into an aqueous medium for experiments.

Materials:

  • Concentrated stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with serum, if applicable)

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock: Thaw an aliquot of the stock solution at room temperature.

  • Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C to minimize thermal shock to cells and reduce the risk of compound precipitation.

  • Serial Dilution: It is crucial to perform serial dilutions to prevent the compound from precipitating out of the solution. Never add a small volume of concentrated DMSO stock directly to a large volume of aqueous medium.

    • First, create an intermediate dilution by adding a small amount of the stock solution to a larger volume of medium (e.g., 10 µL of 50 mM stock into 990 µL of medium for a 500 µM intermediate solution).

    • Crucially, add the DMSO stock dropwise to the medium while continuously vortexing or swirling the tube. [1] This rapid mixing is essential to prevent localized high concentrations that can cause precipitation.

  • Final Dilutions: Use the intermediate dilution to prepare the final working concentrations for your experiment.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration to account for any solvent effects on the cells.[2]

Hypothetical Signaling Pathway Modulation

Many flavonoid-like molecules are known to interact with cellular signaling pathways, often as inhibitors of protein kinases. The diagram below illustrates a hypothetical pathway where a chromen-4-one derivative could act as an inhibitor of a kinase (e.g., "Kinase X"), thereby preventing the phosphorylation and activation of a downstream transcription factor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates TF Transcription Factor (Inactive) KinaseX->TF Phosphorylates TF_active Transcription Factor-P (Active) Gene Target Gene Expression TF_active->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Compound 3-Hydroxy-2-(5-hydroxypentyl) chromen-4-one Compound->Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Chromen-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with chromen-4-one derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My chromen-4-one derivative precipitates out of solution when I add it to my cell culture medium. What is the primary cause of this?

A1: Chromen-4-one derivatives, which include many flavonoids, are often hydrophobic in nature. This inherent low aqueous solubility is the primary reason for precipitation when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium. The sudden change in solvent polarity causes the compound to crash out of solution.

Q2: How can I differentiate between compound precipitation and microbial contamination in my cell culture?

A2: While both can cause turbidity in the culture medium, a microscopic examination can typically distinguish between them. Precipitates often appear as amorphous or crystalline, non-motile structures. In contrast, bacterial contamination will present as small, motile particles, while yeast will appear as budding, oval-shaped organisms.

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) that is safe for my cell-based assays?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of 0.5% or less is recommended.[1] However, some cell lines can tolerate up to 1%.[1] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line and assay. Studies have shown that DMSO concentrations of 5% and higher can be cytotoxic to various cell types.[2]

Q4: Can adjusting the pH of my buffer help in dissolving my chromen-4-one derivative?

A4: Adjusting the pH can be effective for ionizable compounds. For weakly acidic chromen-4-one derivatives, increasing the pH of the buffer can enhance solubility. Conversely, for weakly basic derivatives, lowering the pH may be beneficial.[1] However, it is essential to ensure that the final pH of the medium is compatible with the physiological conditions required for your cells.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Visible particulate matter in the working solution.

  • Cloudiness or turbidity of the cell culture medium after adding the compound.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation: Ensure your chromen-4-one derivative is fully dissolved in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-30 mM).[1] Use gentle warming or sonication if necessary to achieve complete dissolution.[1]

  • Employ Serial Dilution: Instead of a single, large dilution, perform a series of intermediate dilutions. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[1]

  • Vigorous Mixing: When diluting the stock solution into the aqueous buffer or cell culture medium, add it dropwise while vortexing or stirring vigorously to promote rapid and uniform dispersion.[1]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response relationship.

Troubleshooting Steps:

  • Confirm Complete Solubilization: Before adding to your assay, visually inspect your final working solution for any signs of precipitation. Centrifuge the solution at high speed and check for a pellet.

  • Incorporate a Positive Control: Use a known soluble compound with a similar mechanism of action to validate your assay setup.

  • Consider Advanced Solubilization Techniques: If simple co-solvency is insufficient, explore more advanced methods such as complexation with cyclodextrins or creating a nanosuspension.

Advanced Solubility Enhancement Techniques

For particularly challenging chromen-4-one derivatives, the following techniques can significantly improve their aqueous solubility.

Co-Solvent Systems

The use of a water-miscible organic solvent, such as DMSO or ethanol, is the most common initial approach to dissolve hydrophobic compounds for in vitro studies.

Data on Co-Solvent Solubility of Flavonoids (Chromen-4-one Analogs):

CompoundSolventSolubility
KaempferolDMSO~10-12.3 mg/mL[3][4]
KaempferolEthanol~11 mg/mL[3]
KaempferolEthanol:PBS (1:4, pH 7.2)~0.2 mg/mL[3]
QuercetinWater0.011 mM[5]
ApigeninWaterInsoluble[6]
ApigeninEthanol1.93 mg/mL[6]
Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[8]

Quantitative Data on Solubility Enhancement with Cyclodextrins:

CompoundCyclodextrinFold Increase in Aqueous Solubility
Quercetinβ-Cyclodextrin (15 mM)4.6-fold[5]
QuercetinHydroxypropyl-β-cyclodextrin6-fold[9]
ApigeninHydroxypropyl-β-cyclodextrin152.43-fold[10]
MyricetinHydroxypropyl-β-cyclodextrin31.45-fold[11]
Nanosuspensions

Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity. This method is particularly suitable for compounds that are poorly soluble in both aqueous and organic media.

Reported Outcomes for Flavonoid Nanosuspensions:

FlavonoidKey Finding
LuteolinNanosuspension successfully enhanced solubility and oral bioavailability.[12]
LuteolinNanosuspension enhanced skin permeability and anti-inflammatory effect.[13]

Experimental Protocols

Protocol 1: Preparation of a Chromen-4-one Derivative Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of the chromen-4-one derivative.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the vial in a 37°C water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Phase-Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 15 mM) in your desired buffer.

  • Addition of Compound: Add an excess amount of the powdered chromen-4-one derivative to each HP-β-CD solution.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge the suspensions at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved chromen-4-one derivative using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear plot (Type AL) indicates the formation of a soluble 1:1 complex.

Protocol 3: Preparation of a Nanosuspension by the Solvent Anti-Solvent Method
  • Organic Phase Preparation: Dissolve the chromen-4-one derivative in a suitable organic solvent (e.g., ethanol).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., HPMC or Pluronic F127) in water.

  • Precipitation: Slowly inject the organic phase into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring at room temperature overnight.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Visualizations

Signaling Pathways Modulated by Chromen-4-One Derivatives

G cluster_0 p38 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates Inflammation Inflammatory Response (e.g., Superoxide Generation, Elastase Release) MK2->Inflammation Chromen4One_p38 Chromen-4-one Derivative Chromen4One_p38->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by certain chromen-4-one derivatives.[14]

G cluster_1 TLR4/MAPK Signaling Pathway LPS LPS TLR4_2 TLR4 LPS->TLR4_2 MyD88 MyD88 TLR4_2->MyD88 Activates MAPKs MAPKs MyD88->MAPKs ProInflammatory Pro-inflammatory Cytokines (NO, IL-6, TNF-α) MAPKs->ProInflammatory Induces Production Chromen4One_TLR4 2-phenyl-4H-chromen-4-one Derivative Chromen4One_TLR4->TLR4_2 Inhibits

Caption: Downregulation of the TLR4/MAPK pathway by 2-phenyl-4H-chromen-4-one derivatives.[15]

G cluster_2 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt (PKB) PI3K->Akt Phosphorylates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Chromen4One_Akt Chromen-4-one Derivative Chromen4One_Akt->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by certain chromen-4-one derivatives.[16]

Experimental and Logical Workflows

G cluster_3 Solubility Troubleshooting Workflow Start Start: Compound Precipitation CheckStock Check Stock Solution: Is it fully dissolved? Start->CheckStock OptimizeDilution Optimize Dilution: - Serial Dilution - Vigorous Mixing CheckStock->OptimizeDilution Yes ReassessSolvent Re-dissolve Stock CheckStock->ReassessSolvent No CheckSolventConc Check Final Solvent Conc.: Is it <0.5%? OptimizeDilution->CheckSolventConc Success Success: Soluble Compound CheckSolventConc->Success Yes AdjustConc Adjust Dilution to Lower Solvent % CheckSolventConc->AdjustConc No AdvancedMethods Consider Advanced Methods: - Cyclodextrins - Nanosuspensions Success->AdvancedMethods If still issues ReassessSolvent->CheckStock AdjustConc->CheckSolventConc

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: Stability Testing of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one in various buffer systems. The information provided is based on general principles of pharmaceutical stability testing and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a stability study for this compound. What are the initial steps?

A1: Begin by developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from any potential degradation products.[1][2][3] Subsequently, perform forced degradation studies to understand the molecule's degradation pathways and to demonstrate the specificity of your analytical method.[1][4]

Q2: What conditions should I use for forced degradation studies?

A2: Forced degradation, or stress testing, helps to identify potential degradation products and pathways.[1][4] It is recommended to subject the compound to a variety of stress conditions, including:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.[5]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating to 50-60°C if no degradation is observed.[5]

  • Oxidative Degradation: Hydrogen peroxide (H₂O₂) is commonly used.[5]

  • Thermal Degradation: Exposing the solid compound and solutions to elevated temperatures (e.g., 40-80°C).[3]

  • Photostability: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[5]

The goal is to achieve 5-20% degradation of the drug substance.[1]

Q3: My compound is not readily soluble in aqueous buffers. How should I prepare my samples for stability testing?

A3: If solubility is an issue, you may use a co-solvent. However, the chosen co-solvent should be inert and not react with the compound.[6] It is crucial to run a control sample of the co-solvent in the buffer to ensure it does not interfere with the analytical method or degrade under the test conditions.

Q4: How do I choose the appropriate buffers for my stability study?

A4: Select a range of buffers that cover the physiological pH range and any pH relevant to your intended formulation. A common approach is to use buffers at approximately pH 2, 7, and 12 to assess the impact of pH on stability.[1]

Q5: What data should I collect during the stability study?

A5: You should monitor the concentration of this compound over time. Also, identify and quantify any degradation products that are formed. This will allow you to determine the degradation rate and half-life of the compound under different buffer conditions.

Q6: I am observing multiple degradation peaks in my chromatogram. How do I identify them?

A6: The identification of degradation products often requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[7]

Experimental Protocols

A detailed protocol for conducting a stability study of this compound is provided below.

Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a common reversed-phase column, such as a C18 or C8 column.[2]

  • Mobile Phase Selection: A typical mobile phase for compounds of this nature would be a gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[2][8]

  • Wavelength Selection: Use a UV detector and select a wavelength where the parent compound and potential degradation products have significant absorbance. A diode array detector (DAD) can be beneficial for monitoring multiple wavelengths.

  • Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[9]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with a solution of H₂O₂.

    • Thermal Stress: Incubate solutions at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Data Presentation

The quantitative data from your stability studies should be organized into clear tables to facilitate comparison.

Table 1: Stability of this compound in Different Buffers at a Specified Temperature

Buffer (pH)Time (hours)Concentration of Parent Compound (µg/mL)% DegradationMajor Degradation Product(s) (Peak Area %)
pH 2.00100.00.0-
2495.24.8DP1 (4.5%)
4890.59.5DP1 (9.0%)
pH 7.00100.00.0-
2499.10.9-
4898.31.7-
pH 12.00100.00.0-
2475.424.6DP2 (23.8%)
4855.844.2DP2 (43.1%)

DP1, DP2 represent different degradation products.

Visualizations

The following diagrams illustrate the experimental workflow and potential degradation pathways.

G cluster_0 Method Development cluster_1 Method Validation (ICH) cluster_2 Forced Degradation cluster_3 Stability Study A Select HPLC Column (e.g., C18) B Optimize Mobile Phase (e.g., Acetonitrile/Water) A->B C Select Detection Wavelength B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Acid/Base Hydrolysis G->H I Oxidation J Thermal Stress K Photolysis L Prepare Samples in Buffers K->L M Incubate at Test Conditions L->M N Analyze at Time Points M->N O Determine Degradation Rate N->O

Experimental Workflow for Stability Testing

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Ring Opening (e.g., Chalcone derivative) Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Hydroxylation or Epoxidation Products Parent->Oxidation_Product [O] Photolysis_Product Dimerization or Rearrangement Products Parent->Photolysis_Product

Potential Degradation Pathways

References

Technical Support Center: Troubleshooting HPLC Separation of Chromen-4-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of chromen-4-one isomers.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering direct solutions to common experimental problems.

Question 1: My chromen-4-one isomers are co-eluting or showing poor resolution. What are the initial steps to troubleshoot this?

Answer: Co-elution or poor resolution is a frequent challenge in the separation of closely related isomers. A systematic approach to optimizing the chromatographic conditions is necessary.

Initial Checks:

  • System Suitability: Ensure your HPLC system is performing correctly by running a standard to check for consistent retention times, peak areas, and peak shapes.[1]

  • Column Health: Verify the column is not degraded or contaminated. If necessary, flush the column according to the manufacturer's instructions.[1]

Optimization Strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating isomers.[2]

    • Organic Modifier: The type and concentration of the organic modifier significantly impact selectivity. Acetonitrile is often preferred over methanol for better resolution of flavonoid isomers.[2][3] Systematically adjust the percentage of the organic modifier. A shallow gradient is often required to separate closely eluting peaks.[2]

    • pH: For chromen-4-one isomers with ionizable groups, the mobile phase pH can dramatically alter retention and selectivity.[1] Operating at a low pH (e.g., < 4) can protonate phenolic hydroxyl groups, increasing retention on a C18 column.[1]

    • Additives: Incorporating an acidic additive, such as 0.1% formic acid, into the aqueous mobile phase is common practice to improve peak shape and selectivity by suppressing the ionization of residual silanol groups on the stationary phase.[2][3]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider the column chemistry.

    • Standard C18 Columns: While widely used, they may not always provide adequate selectivity for all isomers.[2]

    • Alternative Reversed-Phase Columns: Phenyl-Hexyl columns can offer beneficial pi-pi interactions, while Pentafluorophenyl (PFP) columns provide different separation mechanisms that can be effective for aromatic isomers.[1]

    • Chiral Stationary Phases (CSPs): For the separation of enantiomers, a chiral column is necessary.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently used for this purpose.[2]

  • Temperature and Flow Rate:

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[1] An optimal temperature of 40°C has been reported for the separation of some flavonoid isomers.[3] However, the effect of temperature on selectivity can vary, so it should be systematically evaluated.[2]

    • Flow Rate: Lowering the flow rate can sometimes enhance resolution, but an excessively low rate may lead to band broadening.[1] A flow rate of 1.0 mL/min is a common starting point.[1][3]

Question 2: I am observing significant peak tailing for my chromen-4-one peaks. What is the cause and how can I resolve it?

Answer: Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the chromen-4-one molecule.

    • Solution: Suppress silanol ionization by using an acidic mobile phase, for example, by adding 0.1% formic acid.[2] Using a high-purity, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration.[2]

  • Column Contamination: Contaminants from previous injections can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing procedure between runs.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Question 3: How do I separate chiral chromen-4-one isomers (enantiomers)?

Answer: The separation of enantiomers requires the use of a chiral stationary phase (CSP). Standard reversed-phase columns like C18 are not capable of resolving enantiomers.[2]

Key Considerations for Chiral Separations:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely and successfully used for the separation of flavonoid and related enantiomers.[2]

  • Mobile Phase:

    • Normal-Phase: A mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is commonly used.[2] The addition of a small amount of an acid, like 0.25% formic acid, can improve peak shape.[2]

    • Reversed-Phase: Mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Data Summary

The following tables provide recommended starting conditions and summarize the effects of various parameters on the HPLC separation of chromen-4-one isomers.

Table 1: Recommended Starting HPLC Conditions for Achiral Separation of Chromen-4-one Isomers

ParameterRecommended ConditionReference(s)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water[1][3]
Mobile Phase B Acetonitrile or Methanol[1][3]
Gradient Start with a low percentage of B (e.g., 10-20%) and gradually increase. A shallow gradient is often necessary.[1][2]
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30-40 °C[1][3]
Detection UV detection at the lambda max of the chromen-4-one (typically around 280 nm and 360 nm)[1]

Table 2: Effect of Chromatographic Parameters on Separation

ParameterEffect on SeparationReference(s)
Organic Modifier Acetonitrile often provides better resolution for flavonoid isomers compared to methanol.[2][3]
Mobile Phase pH Lowering the pH (<4) can increase retention of isomers with phenolic groups on a C18 column.[1]
Column Temperature Increasing temperature can improve peak efficiency but may alter selectivity.[1][2]
Flow Rate Lower flow rates can improve resolution to a certain extent.[1]

Experimental Protocols

Protocol 1: General Achiral Separation of Chromen-4-one Isomers

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV/DAD detector.[2]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.[3]

    • Solvent B: Acetonitrile.[3]

  • Gradient Program:

    • Start with a scouting gradient (e.g., 10-90% B over 30 minutes) to determine the approximate elution time.

    • Optimize to a shallow gradient around the elution time of the isomers.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5-10 µL.[2]

  • Detection: UV detection at the appropriate wavelength.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture). Filter through a 0.45 µm syringe filter prior to injection.[2]

Protocol 2: Chiral Separation of Chromen-4-one Enantiomers (Normal-Phase)

  • HPLC System: As described in Protocol 1.

  • Column: Chiral stationary phase (e.g., cellulose-based).

  • Mobile Phase: n-Hexane/Ethanol with 0.25% formic acid. The ratio of hexane to ethanol will need to be optimized for the specific analytes.

  • Elution Mode: Isocratic elution is often used in normal-phase chiral separations.

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV detection at the appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.[2]

Visualizations

G Troubleshooting Workflow for Poor Resolution of Chromen-4-one Isomers A Poor Resolution / Co-elution B Initial Checks A->B E Optimization Strategies A->E C Check System Suitability B->C Standard Run D Inspect Column Health B->D Visual Inspection/Flush F Optimize Mobile Phase (Organic Modifier %, pH) E->F G Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) E->G H Adjust Column Temperature E->H I Vary Flow Rate E->I J Separation Achieved? F->J G->J H->J I->J J->E No, continue optimization K End J->K Yes G Decision Tree for Chromen-4-one Isomer Separation Method A Start: Separation of Chromen-4-one Isomers B Are the isomers chiral (enantiomers)? A->B C Use Chiral Stationary Phase (CSP) (e.g., Cellulose, Amylose) B->C Yes D Use Achiral Stationary Phase (e.g., C18, Phenyl-Hexyl) B->D No (Positional, etc.) E Select Mobile Phase Mode C->E H Optimize Method Parameters (Gradient, Temperature, Flow Rate) D->H F Normal Phase (e.g., Hexane/Ethanol) E->F G Reversed Phase (e.g., ACN/Water) E->G F->H G->H I End H->I

References

Technical Support Center: Optimizing 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for effectively using 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in cell-based assays?

This compound is a biochemical reagent available for life science research.[1] While specific biological activities for this exact compound are not extensively documented in the provided search results, the chromen-4-one core is a common scaffold in molecules with a wide range of biological activities, including enzyme inhibition and receptor modulation.[2][3][4] Derivatives of chromen-4-one have been investigated for their potential as antioxidants, anti-inflammatory, and anti-cancer agents.[5][6] Therefore, this compound may be used in cell-based assays to investigate its effects on cell viability, proliferation, signaling pathways, or other cellular functions.

Q2: How should I prepare a stock solution of this compound?

Since the solubility of this compound in aqueous media is not specified, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). A common starting point is a 10 mM stock solution.[7] To prepare this, dissolve the appropriate amount of the compound in high-purity DMSO. Store the stock solution at -20°C or -80°C to maintain stability. When preparing working concentrations, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Q3: What is a recommended starting concentration range for this compound in a cell-based assay?

For initial experiments with a compound of unknown potency, it is advisable to test a broad concentration range spanning several orders of magnitude. A typical starting range for a new small molecule could be from 1 nM to 100 µM.[8] This wide range helps to identify a dose-responsive window and determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[9]

Q4: How can I determine if the compound is cytotoxic to my cells?

Cytotoxicity can be assessed using various cell viability assays, such as the MTT, MTS, or CellTiter-Glo® assays.[8][10] These assays measure metabolic activity, which correlates with the number of viable cells. By treating cells with a range of concentrations of the compound, you can generate a dose-response curve to determine the concentration at which it becomes toxic to the cells. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) to account for any solvent effects.[8]

Q5: What should I do if I don't observe any effect of the compound in my assay?

If you do not observe a biological effect, consider the following troubleshooting steps:

  • Increase the Concentration: The effective concentration might be higher than the range you tested. Cautiously extend the concentration range, keeping in mind potential solubility and cytotoxicity limits.[7]

  • Check Compound Stability: The compound may be unstable in your cell culture medium or under your experimental conditions. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing its integrity using methods like HPLC.

  • Verify Target Expression: If you are investigating a specific target (e.g., an enzyme or receptor), ensure that your chosen cell line expresses that target at a sufficient level.

  • Consider Assay Sensitivity: Your assay may not be sensitive enough to detect subtle effects. Optimize assay parameters such as incubation time, reagent concentrations, and detection method.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in fluorescence/luminescence assays - Autofluorescence from the compound or media components (e.g., phenol red, serum).[11] - Insufficient washing steps.- Test the fluorescence/luminescence of the compound alone in the assay medium. - Use phenol red-free medium and/or reduce serum concentration during the assay.[11] - Optimize washing steps to remove unbound compound.
Precipitation of the compound in the cell culture medium - Poor solubility of the compound at the tested concentration. - Interaction with media components.- Visually inspect the wells for precipitation under a microscope. - Lower the final concentration of the compound. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different formulation or solubilizing agent if solubility issues persist.
High variability between replicate wells - Uneven cell seeding. - Edge effects in the microplate.[12] - Inaccurate pipetting.- Ensure a homogenous single-cell suspension before seeding. - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[8] - To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.[12] - Use calibrated pipettes and proper pipetting techniques.
All cells die, even at the lowest concentration - Compound concentration is too high. - The vehicle (e.g., DMSO) is at a toxic concentration. - Contamination of the stock solution or media.- Start with a much lower concentration range (e.g., picomolar to nanomolar).[8] - Test the vehicle control alone to rule out solvent toxicity.[8] - Check for signs of microbial contamination in your cell cultures and reagents.[13]

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they are in an exponential growth phase throughout the experiment.

  • Prepare Cell Suspension: Harvest and resuspend cells to create a single-cell suspension in complete culture medium.

  • Seed Cells: In a 96-well plate, seed a range of cell densities (e.g., 1,000 to 20,000 cells/well) in triplicate.

  • Incubate: Incubate the plate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation, perform a cell viability assay (e.g., MTT or MTS) to determine the cell number in each well.

  • Analyze Data: Plot cell number against the initial seeding density. The optimal seeding density will be the one that results in sub-confluent cells (typically 70-80% confluency) at the end of the incubation period.

Protocol 2: Dose-Response and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effective concentration range and cytotoxic profile of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:3 or 1:10 serial dilution to cover a broad concentration range (e.g., 1 nM to 100 µM).[8] Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound and the vehicle control. Include a "no cells" blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently mix on a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Example Data Layout for Dose-Response Experiment

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Normalized to Vehicle)
Vehicle Control (0 µM)1.250.08100%
0.011.220.0797.6%
0.11.180.0994.4%
10.950.0676.0%
100.630.0550.4%
1000.150.0312.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions det_seeding Determine Optimal Cell Seeding Density seed_cells Seed Cells in 96-well Plate det_seeding->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance @ 570 nm mtt_assay->read_plate analyze_data Analyze Data & Plot Dose-Response Curve read_plate->analyze_data det_ic50 Determine IC50 analyze_data->det_ic50

Caption: Workflow for determining the optimal concentration and cytotoxicity of this compound.

hypothetical_signaling_pathway compound This compound receptor Target Receptor/Enzyme compound->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway potentially inhibited by this compound.

References

Technical Support Center: Purification of Synthetic Chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic chromen-4-one analogs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of chromen-4-one analogs in a question-and-answer format.

Issue 1: Low yield of the desired chromen-4-one analog after synthesis.

  • Question: My reaction to synthesize a chromen-4-one analog resulted in a very low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in chromen-4-one synthesis are often attributed to competing side reactions.[1] The most common side product is the self-condensation of the aldehyde starting material, especially when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[1] To improve the yield, consider the following strategies:

    • Optimize the Base: Switching from a strong, nucleophilic base to a non-nucleophilic base can minimize the aldehyde self-condensation.[1]

    • Reaction Conditions: Ensure optimal reaction temperature and time, as prolonged reaction times or high temperatures can lead to the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1]

    • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of multiple byproducts. Ensure that the 2'-hydroxyacetophenone and the aldehyde are of high purity.[1]

Issue 2: Difficulty in separating the product from impurities using column chromatography.

  • Question: I am having trouble separating my chromen-4-one analog from impurities using column chromatography. The fractions are either mixed or the product elutes with significant tailing. What can I do?

  • Answer: Column chromatography is a common method for purifying chromen-4-one analogs.[2][3] However, challenges such as co-elution and peak tailing can occur. Here are some troubleshooting tips:

    • Solvent System Optimization: The choice of the solvent system is critical. A good starting point for nonpolar analogs is a mixture of hexane and ethyl acetate.[2] Systematically vary the polarity of the eluent to achieve better separation. It is recommended to identify a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate.[4]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1][3] If your compound is sensitive to the acidic nature of silica gel, consider using deactivated silica gel or an alternative stationary phase like alumina.[5]

    • Loading Technique: The sample should be dissolved in a minimal amount of solvent and loaded onto the column as a concentrated band.[4] Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution.[6]

    • Tailing: Tailing can be caused by the compound interacting too strongly with the stationary phase. Adding a small amount of a polar solvent (like methanol) or a few drops of acetic acid or triethylamine to the eluent can sometimes resolve this issue, depending on the nature of your compound.

Issue 3: The purified chromen-4-one analog is an oil and does not crystallize.

  • Question: After column chromatography, my chromen-4-one analog is an oil and I am unable to induce crystallization. How can I obtain a solid product?

  • Answer: The physical state of the purified compound can depend on its structure, with some chromen-4-one derivatives being reported as oils.[2] If a solid product is expected, the following techniques can be attempted to induce crystallization:

    • Solvent Selection: The choice of solvent for recrystallization is crucial. The ideal solvent should dissolve the compound when hot but not when cold.[7] Experiment with a range of solvents of varying polarities.

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution, or adding a seed crystal of the pure compound.[8]

    • Trituration: If recrystallization fails, try triturating the oil with a solvent in which it is insoluble (e.g., cold hexanes). This can sometimes induce solidification.

    • Purity Check: An oily product may also indicate the presence of impurities that inhibit crystallization. Re-purifying the compound by column chromatography may be necessary.

Issue 4: The final product is colored, but the desired chromen-4-one is expected to be colorless.

  • Question: My final product has a persistent yellow or brown color, even after purification. How can I remove the color?

  • Answer: A colored product can indicate the presence of colored impurities.

    • Activated Charcoal: Treatment with activated charcoal can be effective in removing colored impurities.[9] Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it hot through a pad of celite to remove the charcoal.

    • Recrystallization: Recrystallization itself is often effective at removing colored impurities, as they may remain in the mother liquor.[10]

    • Oxidation: Some impurities may be colored due to oxidation. Ensure that the purification and handling of the compound are performed under an inert atmosphere if it is known to be sensitive to air.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of chromen-4-one analogs?

A1: The most common impurities are typically unreacted starting materials (2'-hydroxyacetophenone and aldehyde) and side products from the reaction.[1] The major side product in the base-promoted condensation is often the self-condensation product of the aldehyde.[1] In intramolecular Friedel-Crafts acylation, intermolecular acylation products leading to polymers can be a significant impurity.[1]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3][11] It allows you to quickly assess the separation of your product from impurities in different solvent systems and to identify the fractions containing the desired compound during column chromatography.[11]

Q3: What is a suitable solvent system for flash column chromatography of chromen-4-one analogs?

A3: A mixture of hexane and ethyl acetate is a very common and effective eluent system for the flash column chromatography of chromen-4-one analogs.[2] The ratio is adjusted based on the polarity of the specific analog being purified, which can be determined by preliminary TLC analysis.[4]

Q4: My chromen-4-one analog appears to be degrading on the silica gel column. What should I do?

A4: If you suspect your compound is degrading on silica gel, you can test its stability by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[5] If it is unstable, you can try using deactivated silica gel (by adding a small percentage of triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds) or switch to a different stationary phase like alumina or Florisil.[5]

Q5: What is the best way to remove residual solvent from my purified solid product?

A5: After filtration, the crystals should be washed with a small amount of cold, fresh solvent to remove any remaining impurities.[7] The product can then be dried under high vacuum to remove all traces of solvent. Gentle heating under vacuum can accelerate drying, but care should be taken to avoid melting or decomposing the product.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Synthetic Chromen-4-one Analog

Purification MethodStationary/Mobile PhaseTypical Purity (%)Typical Yield (%)ThroughputKey AdvantagesKey Disadvantages
Flash Column Chromatography Silica Gel / Hexane:Ethyl Acetate95 - 9880 - 90ModerateGood balance of purity and yield; scalable.Can be time-consuming; requires significant solvent.
Preparative HPLC C18 Reverse Phase / Acetonitrile:Water> 9960 - 80LowHigh purity achievable; good for difficult separations.Lower throughput; more expensive; requires specialized equipment.
Recrystallization Ethanol/Water98 - 9970 - 85HighSimple, cost-effective, and can yield very pure crystals.Finding a suitable solvent can be challenging; risk of "oiling out".

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The target compound should have an Rf value of approximately 0.3.[4] A common solvent system is a mixture of hexane and ethyl acetate.[2]

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.[4] Carefully apply the sample solution to the top of the column. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]

  • Elution: Carefully add the eluent to the column and apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chromen-4-one analog.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7] Allow the crystals to dry completely under vacuum.

Visualizations

Purification_Workflow start Crude Chromen-4-one Product tlc TLC Analysis to Assess Purity and Determine Separation Strategy start->tlc purification_choice Choose Purification Method tlc->purification_choice column Column Chromatography purification_choice->column Complex Mixture or Close-running Impurities recrystallization Recrystallization purification_choice->recrystallization Relatively Pure Solid pure_product Pure Chromen-4-one Analog column->pure_product recrystallization->pure_product

Caption: General workflow for the purification of synthetic chromen-4-one analogs.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography co_elution Co-elution of Product and Impurities start->co_elution tailing Product Tailing start->tailing no_elution Product Not Eluting start->no_elution optimize_solvent Optimize Solvent System (TLC Guided) co_elution->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina) co_elution->change_stationary_phase dry_loading Use Dry Loading Technique co_elution->dry_loading add_modifier Add Modifier to Eluent (e.g., TEA, AcOH) tailing->add_modifier increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting guide for common issues in column chromatography.

Recrystallization_Troubleshooting start Recrystallization Fails oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery of Crystals start->low_recovery change_solvent Change Recrystallization Solvent oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask seed_crystal Add a Seed Crystal no_crystals->seed_crystal concentrate_solution Concentrate the Solution (Evaporate some solvent) no_crystals->concentrate_solution low_recovery->concentrate_solution

References

Technical Support Center: Troubleshooting Assay Interference with 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a chemical compound belonging to the chromen-4-one (also known as flavone) class of molecules.[1][2][3] Its structure, which includes a phenolic hydroxyl group, makes it a potential candidate for various biological activities but also predisposes it to certain types of assay interference.[4][5] Compounds with similar phenolic structures are known to interfere with assays through mechanisms such as fluorescence quenching, compound aggregation, and redox activity.[6][7][8]

Q2: What are the most common types of assay interference I should be aware of with this compound?

A2: Based on the chemical structure of this compound, the most likely mechanisms of assay interference are:

  • Fluorescence Interference: The compound may possess intrinsic fluorescence (autofluorescence) or be capable of quenching the fluorescence of your assay's probe (fluorescence quenching).[9][10] This is a common issue with aromatic, heterocyclic compounds.

  • Compound Aggregation: At certain concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[6][9]

  • Redox Activity: Phenolic compounds can be redox-active, meaning they can participate in oxidation-reduction reactions within the assay. This can lead to the generation of reactive oxygen species like hydrogen peroxide (H₂O₂), which can interfere with assay components.[7][8][11]

  • Chemical Reactivity: The hydroxyl group on the chromen-4-one core can potentially react with assay reagents, particularly under certain pH conditions or in the presence of specific enzymes.[7][12]

Q3: My compound shows activity in my primary screen. How can I be sure it's a genuine hit and not an artifact?

A3: It is crucial to perform a series of counter-screens and orthogonal assays to confirm that the observed activity is specific to the intended biological target. A suggested workflow is outlined below. The goal is to rule out common interference mechanisms.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for investigating potential assay interference from this compound.

G A Initial Hit Identified in Primary Screen B Is the assay fluorescence-based? A->B C Perform Autofluorescence & Quenching Assays B->C Yes F Is aggregation a likely issue? B->F No D Is there significant fluorescence interference? C->D E Consider alternative detection methods (e.g., luminescence, absorbance) D->E Yes D->F No E->F G Perform Aggregation Counter-Screen (e.g., with Triton X-100) F->G Yes J Is the assay sensitive to redox changes? F->J No H Is activity dependent on detergent? G->H I Compound is likely an aggregator. Deprioritize or modify structure. H->I Yes H->J No Q False Positive - Deprioritize I->Q K Perform Redox Interference Assay (e.g., H₂O₂ production) J->K Yes N Confirm with Orthogonal Assay (different technology, same target) J->N No L Is the compound redox-active? K->L M Consider adding antioxidants (e.g., DTT). Interpret results with caution. L->M Yes L->N No M->N O Is activity confirmed? N->O P Genuine Hit - Proceed with further validation O->P Yes O->Q No

Caption: A logical workflow for troubleshooting potential assay interference.

Experimental Protocols & Data Presentation

Fluorescence Interference

Objective: To determine if this compound exhibits autofluorescence or quenches the signal of the assay's fluorophore.

Protocol: Autofluorescence and Quenching Counter-Screen

Materials:

  • This compound

  • Assay buffer

  • Fluorophore used in the primary assay

  • Black, clear-bottom microplates (e.g., 384-well)

  • Fluorescence plate reader

Methodology:

  • Autofluorescence:

    • Prepare a serial dilution of the test compound in assay buffer.

    • Add the compound dilutions to the wells of the microplate.

    • Include wells with assay buffer only as a negative control.

    • Read the plate at the excitation and emission wavelengths of your primary assay.

  • Fluorescence Quenching:

    • Prepare a serial dilution of the test compound in assay buffer.

    • Add the compound dilutions to the wells.

    • Add the assay fluorophore at the same concentration used in the primary assay to all wells.

    • Include wells with the fluorophore in assay buffer without the test compound as a positive control.

    • Read the plate at the appropriate excitation and emission wavelengths.

Data Presentation:

Table 1: Autofluorescence and Quenching Data

Compound Concentration (µM)Autofluorescence (RFU)Fluorescence with Probe (RFU)% Quenching
100
50
25
12.5
6.25
0 (Control)

% Quenching = (1 - (Fluorescence with Probe / Fluorescence of Control)) * 100

Compound Aggregation

Objective: To determine if the observed activity of the compound is due to the formation of aggregates.

Protocol: Aggregation Counter-Screen

Materials:

  • This compound

  • All components of the primary assay (enzyme, substrate, etc.)

  • Assay buffer

  • Assay buffer containing 0.01% (v/v) Triton X-100

  • Microplates suitable for the primary assay

Methodology:

  • Prepare two sets of serial dilutions of the test compound: one in standard assay buffer and one in assay buffer containing Triton X-100.

  • Perform the primary assay in parallel with both sets of compound dilutions.

  • Include appropriate positive and negative controls for both buffer conditions.

  • Measure the assay signal and calculate the dose-response relationship for both conditions.

Data Presentation:

Table 2: Effect of Detergent on Compound Activity

Compound Concentration (µM)% Inhibition (Standard Buffer)% Inhibition (with 0.01% Triton X-100)
100
50
25
12.5
6.25
IC₅₀ (µM)

A significant increase in the IC₅₀ value in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.[9]

Redox Activity

Objective: To assess if the compound interferes with the assay through redox cycling, specifically by producing hydrogen peroxide (H₂O₂).

Protocol: H₂O₂ Production Assay

Materials:

  • This compound

  • Assay buffer

  • Horseradish peroxidase (HRP)

  • Phenol red

  • Microplate reader capable of measuring absorbance at 610 nm

Methodology:

  • Prepare a working solution containing HRP and phenol red in the assay buffer.

  • Prepare a serial dilution of the test compound.

  • Add the compound dilutions to the wells of a clear microplate.

  • Add the HRP/phenol red working solution to all wells.

  • Incubate for a set period (e.g., 30 minutes) at the assay temperature.

  • Measure the absorbance at 610 nm. An increase in absorbance indicates H₂O₂ production.[11]

Data Presentation:

Table 3: Redox Activity Assessment

Compound Concentration (µM)Absorbance at 610 nm
100
50
25
12.5
6.25
0 (Control)

Signaling Pathway Considerations

If your assay involves a specific signaling pathway, it's important to consider where this compound might be acting. The following is a generic representation of a kinase signaling pathway, a common target in drug discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: A generic kinase signaling pathway.

If this compound is a genuine inhibitor, it will act on a specific component of this pathway. If it is an interfering compound, it may appear to inhibit the pathway by, for example, quenching a fluorescent readout of gene expression, without any specific interaction with a kinase or receptor. Using an orthogonal assay, such as a Western blot to look at the phosphorylation state of a specific kinase, can help to confirm the mechanism of action.

References

Method refinement for consistent results in chromen-4-one experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving chromen-4-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in chromen-4-one synthesis?

A1: Low yields in chromen-4-one synthesis can stem from several factors. The most prevalent routes, such as the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, are sensitive to the electronic properties of the substrates.[1][2] Electron-donating groups on the acetophenone can deactivate it, favoring aldehyde self-condensation as a major side reaction.[1][2] Other common issues include steric hindrance from bulky substituents, incomplete cyclization, and the use of impure starting materials or reagents.[1][3]

Q2: I'm observing significant side product formation. How can I identify and minimize it?

A2: Side product formation is a frequent challenge.[3] The first step is to isolate the impurity using techniques like column chromatography or preparative TLC/HPLC for structural identification (e.g., via NMR, MS).[3] Common side products include aldehyde self-condensation products or intermolecular acylation products.[1] To suppress their formation, you can try optimizing reaction conditions by lowering the temperature to favor the thermodynamically controlled product, or experimenting with solvents of different polarities.[3] Ensuring the high purity of all starting materials is also crucial.[1]

Q3: My chromen-4-one derivative has poor solubility in aqueous media for biological assays. What can I do?

A3: Chromen-4-ones are often lipophilic and exhibit poor water solubility.[4][5] For biological assays, they are typically dissolved in organic solvents like ethanol, acetone, or chloroform first.[4] It is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the aqueous assay medium.[2] However, be mindful of the final DMSO concentration, as it can affect cell viability. Strategies to enhance aqueous solubility include the synthesis of more hydrophilic derivatives or the use of formulation techniques like complexation with cyclodextrins.[6][7]

Q4: How can I ensure the reproducibility of my cytotoxicity (e.g., IC50) data?

A4: Reproducibility in cytotoxicity assays depends on strict adherence to a standardized protocol. Key factors include using a consistent cell passage number, maintaining a specific cell seeding density, and defining a fixed drug incubation time.[8] IC50 values can vary significantly between studies if these experimental conditions are not controlled.[8] It is also essential to ensure the compound is fully dissolved in the stock solution and diluted uniformly in the assay plates.

Q5: Are there specific safety precautions I should take when synthesizing chromen-4-ones?

A5: Yes, safety is paramount. Syntheses should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Many protocols require high temperatures, so proper handling of heating equipment is necessary to prevent burns.[3] If using a microwave reactor, ensure you are properly trained and follow all manufacturer safety guidelines, particularly concerning potential pressure build-up.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during chromen-4-one synthesis.

Guide 1: Low Product Yield
Symptom Possible Cause(s) Suggested Solution(s)
Reaction fails to proceed or proceeds very slowly 1. Deactivated starting material (e.g., 2'-hydroxyacetophenone with electron-donating groups).[1][2]2. Steric hindrance near the reaction site.[3]3. Insufficiently strong base or incorrect solvent.[3]1. Use a stronger base or a more polar solvent to facilitate the reaction.[3]2. Increase the reaction time or temperature (monitor for degradation).[3]3. Consider using a less bulky catalyst if applicable.[3]
Multiple spots on TLC, with little desired product 1. Formation of multiple byproducts.[1]2. Decomposition of starting materials or product.[1]3. Impure reagents or starting materials.[1]1. Purify all starting materials before the reaction.[1]2. Lower the reaction temperature to improve selectivity.[3]3. Experiment with a range of solvents with varying polarities.[3]
Significant amount of starting material remains 1. Incomplete reaction.2. Reaction has not reached equilibrium or is too slow under current conditions.1. Increase reaction time.2. Increase temperature gradually.3. Check the stoichiometry and purity of reagents, especially the catalyst or base.
Guide 2: Product Purification Challenges
Symptom Possible Cause(s) Suggested Solution(s)
Difficulty separating product from a major byproduct via column chromatography 1. Similar polarity between the product and the byproduct (e.g., aldehyde self-condensation product).[2]1. Methodically screen different eluent systems for column chromatography, trying gradients of solvents with different polarities.2. Consider alternative purification techniques like preparative HPLC or crystallization.
Product appears oily or fails to crystallize 1. Residual solvent.2. Presence of impurities.1. Dry the product under high vacuum for an extended period.2. Re-purify via column chromatography with a carefully selected solvent system.3. Attempt recrystallization from a different solvent or solvent pair.

Troubleshooting Workflow for Synthesis

G cluster_conditions Optimization Strategies start Low Yield or Purity Issue check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify & restart optimize_cond Optimize Reaction Conditions check_purity->optimize_cond If pure side_products Analyze Side Products (TLC, LC-MS) optimize_cond->side_products temp Adjust Temperature optimize_cond->temp solvent Change Solvent Polarity optimize_cond->solvent base Modify Base/Catalyst optimize_cond->base time Alter Reaction Time optimize_cond->time end Consistent Yield & Purity side_products->end Conditions Suppress Side Products

Caption: A decision tree for troubleshooting chromen-4-one synthesis issues.

Quantitative Data

Table 1: Comparative Cytotoxicity of Chromen-4-one Derivatives (IC50, µM)

The half-maximal inhibitory concentration (IC50) measures a compound's potency in inhibiting cell growth. Values can vary based on experimental conditions.[8]

Compound/DrugCell Line (Cancer Type)IC50 (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 (Enzyme Assay)4.5[2][9]
Chromen-4-one Derivative 5i HeLa (Cervical)1.83[10]
Chromen-4-one Derivative 5i SMMC-7721 (Liver)2.01[10]
Chromen-4-one Derivative 5i HepG2 (Liver)3.54[10]
DoxorubicinMCF-7 (Breast)~0.5-1.0[8]
CisplatinA549 (Lung)~5.0-10.0[8]
Table 2: Antimicrobial Activity of Chroman-4-one Derivatives (MIC, µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-one (1 )Candida albicans64[11]
7-Propoxychroman-4-one (2 )Candida albicans64[11]
Homoisoflavonoid (21 )Candida albicans64[11]
4H-chromen-4-one derivativeBacillus subtilis0.25[12]
4H-chromen-4-one derivativeMicrococcus luteus0.5[12]

Experimental Protocols

Protocol 1: General Synthesis of 2-Alkyl-Chroman-4-ones via Microwave Irradiation

This protocol describes a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[2]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Appropriate aldehyde (1.1 equiv)

  • N,N-diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 10% NaOH (aq), 1 M HCl (aq), water, brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a microwave vial, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

  • Add the corresponding aldehyde (1.1 equiv) and DIPA (1.1 equiv).

  • Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.[1][2]

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • Chromen-4-one compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the chromen-4-one compound in culture medium from a DMSO stock. Add the dilutions to the appropriate wells and incubate for a specified period (e.g., 48 hours). Include vehicle control (DMSO) wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Signaling Pathways and Workflows

General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_bio Biological Evaluation synthesis Chemical Synthesis (e.g., Aldol Condensation) purification Purification (Column Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure solubility Solubility & Stability Assessment structure->solubility invitro In Vitro Assays (Cytotoxicity, Antimicrobial) solubility->invitro mechanistic Mechanism of Action (Enzyme Inhibition, Apoptosis) invitro->mechanistic end end mechanistic->end Lead Compound Identification

Caption: General workflow from synthesis to biological evaluation of chromen-4-ones.

SIRT2 Inhibition Pathway

Chromen-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a deacetylase enzyme.[6][13] Inhibition of SIRT2 leads to hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis, contributing to antiproliferative effects in cancer cells.[13]

G compound Chromen-4-one Inhibitor sirt2 SIRT2 Enzyme compound->sirt2 Inhibits tubulin_ac α-Tubulin-Ac sirt2->tubulin_ac Deacetylates hyperacetylation Hyperacetylation sirt2->hyperacetylation Inhibition leads to tubulin α-Tubulin tubulin_ac->tubulin disruption Microtubule Disruption hyperacetylation->disruption apoptosis Cell Cycle Arrest & Apoptosis disruption->apoptosis

Caption: Simplified pathway of SIRT2 inhibition by chromen-4-one derivatives.

References

Technical Support Center: Enhancing the Bioavailability of Chromen-4-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of chromen-4-one based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many chromen-4-one based compounds?

A1: The low oral bioavailability of chromen-4-one derivatives often stems from a combination of factors. Many of these compounds exhibit poor aqueous solubility, which restricts their dissolution in the gastrointestinal (GI) tract—a critical step for absorption.[1] Additionally, some derivatives undergo extensive first-pass metabolism in the intestinal wall and liver, significantly reducing the amount of the active drug that reaches systemic circulation.[1] Other contributing factors can include poor metabolic stability and low intestinal permeability. For instance, one chromone derivative demonstrated an oral bioavailability (F) of only 0.46% due to its poor aqueous solubility and unsatisfactory metabolic stability.[1][2]

Q2: Which physicochemical properties are most critical in influencing the oral bioavailability of chromen-4-ones?

A2: Several key physicochemical properties are crucial. Solubility in the aqueous environment of the GI tract is of utmost importance. Lipophilicity , often expressed as logP, plays a dual role: it needs to be high enough to permit cell membrane penetration but not so high that the compound fails to dissolve in the gut lumen. The molecular size of the compound also influences its diffusion across biological membranes, with smaller molecules generally exhibiting better absorption.[1] Furthermore, the presence of certain functional groups can make a chromen-4-one derivative a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, thereby reducing its net absorption.[1]

Q3: What are the main strategies to enhance the bioavailability of chromen-4-one based compounds?

A3: The primary strategies can be broadly categorized into formulation approaches and chemical modifications.

  • Formulation Strategies: These aim to improve the solubility and dissolution rate of the compound. Common techniques include:

    • Nanotechnology-based systems: Such as nanoparticles, nanoemulsions, and nanosuspensions, which increase the surface area for dissolution.[3]

    • Lipid-based delivery systems: Including self-emulsifying drug delivery systems (SEDDS), which can enhance solubility and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.[4]

    • Solid dispersions: Where the chromen-4-one compound is dispersed in a hydrophilic polymer matrix to improve wettability and dissolution.[3]

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the hydrophobic chromen-4-one.[3]

  • Chemical Modifications: These strategies involve altering the chemical structure of the chromen-4-one molecule to improve its physicochemical properties.

    • Prodrugs: Inactive derivatives that are converted to the active chromen-4-one compound in the body. Prodrugs can be designed to have better solubility, permeability, or resistance to first-pass metabolism.[5][6][7]

    • Glycosylation: The attachment of a sugar moiety can modulate the polarity and solubility of the parent compound.[5]

Troubleshooting Guides

Guide 1: Low Apparent Permeability in Caco-2 Assays

Problem: Your chromen-4-one compound shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction during a Caco-2 permeability assay.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility Ensure the compound is fully dissolved in the transport buffer. If solubility is an issue, consider using a co-solvent (e.g., up to 1% DMSO) or a solubilizing excipient that is compatible with the Caco-2 cells.[8]
Efflux by P-glycoprotein (P-gp) or other transporters Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B transport of your compound in the presence of the inhibitor suggests it is a substrate for P-gp.[8]
Low Passive Diffusion The intrinsic properties of the molecule (e.g., high molecular weight, high polarity) may limit its ability to cross the cell monolayer. In this case, chemical modification to create a more lipophilic prodrug could be a viable strategy.
Compound Instability Assess the stability of your compound in the assay buffer and in the presence of the Caco-2 cells over the duration of the experiment. Degradation can lead to an underestimation of permeability.
Non-specific Binding Highly lipophilic compounds may bind to the plastic of the assay plates, reducing the concentration available for transport. Using low-binding plates and including a protein like bovine serum albumin (BSA) in the basolateral chamber can help mitigate this.[8]
Poor Monolayer Integrity Verify the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements.[8]
Guide 2: High Variability in In Vivo Pharmacokinetic Data

Problem: You observe high inter-animal variability in plasma concentrations (Cmax and AUC) of your chromen-4-one compound after oral administration in an animal model.

Possible Cause Troubleshooting Steps
Inconsistent Dosing/Formulation If using a suspension, ensure it is homogenous and that the compound does not settle during dosing. Consider using a formulation that provides a true solution, such as a cyclodextrin complex or a self-emulsifying drug delivery system (SEDDS), for more consistent dosing.[9]
Food Effects The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble compounds. Standardize the fasting period for all animals before dosing.
Variable Gastric Emptying Stress or the nature of the vehicle can influence the rate of gastric emptying. Ensure animals are properly acclimated and use a consistent, well-tolerated vehicle.
Saturation of Absorption Mechanisms If absorption involves a saturable transport mechanism, small variations in the administered dose or GI transit time can lead to large differences in bioavailability. Investigate the dose-dependency of the pharmacokinetics.
Genetic Variability in Metabolic Enzymes Different animals may have varying levels of metabolic enzymes responsible for the first-pass metabolism of your compound. While difficult to control, being aware of this potential source of variability is important for data interpretation.

Data Presentation

Table 1: Illustrative Enhancement of Oral Bioavailability of a Representative Chromen-4-one Derivative with Various Formulation Strategies

Formulation Strategy Representative Chromen-4-one Derivative Dosage Form Key Pharmacokinetic Parameters Fold Increase in Bioavailability (AUC)
None (Control) Chromen-4-one Analog AAqueous SuspensionCmax: 50 ng/mLAUC: 200 ngh/mL1 (Baseline)
Micronization Chromen-4-one Analog AMicronized SuspensionCmax: 150 ng/mLAUC: 600 ngh/mL3
Solid Dispersion Chromen-4-one Analog ASolid Dispersion with PVP K30Cmax: 400 ng/mLAUC: 2000 ngh/mL10
Nanoparticle Formulation Chromen-4-one Analog APolymeric NanoparticlesCmax: 800 ng/mLAUC: 4800 ngh/mL24
Lipid-Based Formulation (SEDDS) Chromen-4-one Analog ASelf-Emulsifying Drug Delivery SystemCmax: 1200 ng/mLAUC: 7200 ng*h/mL36

Table 2: Illustrative Pharmacokinetic Parameters of a Chromen-4-one Prodrug Compared to the Parent Drug

Compound Dosage Form Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Oral Bioavailability (F%)
Parent Chromen-4-one Aqueous Suspension752.03505
Phosphate Ester Prodrug Aqueous Solution9501.0525075

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of a chromen-4-one based compound.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent and intact monolayer.

  • The permeability of a paracellular marker, such as Lucifer yellow, can also be assessed to confirm monolayer integrity.

3. Transport Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Add the test solution of your chromen-4-one compound (dissolved in HBSS, typically at a concentration of 10-100 µM) to the apical (donor) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, collect a sample from the apical chamber.

4. Sample Analysis and Calculation:

  • Quantify the concentration of the chromen-4-one compound in all collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an oral pharmacokinetic study of a chromen-4-one based compound in rats.

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats (weighing 200-250 g).

  • Acclimate the animals to the laboratory conditions for at least one week before the experiment.[10]

  • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • For serial blood sampling, cannulation of the jugular vein is recommended to minimize stress on the animals.[10]

2. Dosing:

  • Prepare the dosing formulation of the chromen-4-one compound (e.g., as a solution or a stable suspension in a suitable vehicle like 0.5% carboxymethylcellulose).

  • Administer a single oral dose of the compound to the rats using oral gavage.[11][12] The volume administered is typically 5-10 mL/kg.[12]

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Processing and Storage:

  • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.[10]

5. Bioanalysis and Pharmacokinetic Analysis:

  • Determine the concentration of the chromen-4-one compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using non-compartmental analysis software.[10]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation & Chemical Modification cluster_invivo In Vivo Evaluation solubility Aqueous Solubility dissolution Dissolution Rate solubility->dissolution caco2 Caco-2 Permeability dissolution->caco2 metabolism Metabolic Stability (Microsomes, S9) caco2->metabolism formulation Formulation Strategies (Nanoparticles, SEDDS, etc.) metabolism->formulation chem_mod Chemical Modification (Prodrugs) metabolism->chem_mod pk_study Pharmacokinetic Study (Animal Model) formulation->pk_study chem_mod->pk_study data_analysis Data Analysis (Cmax, AUC, F%) pk_study->data_analysis

Experimental workflow for enhancing bioavailability.

signaling_pathways cluster_absorption Intestinal Epithelial Cell cluster_signaling Modulation of Signaling Pathways Chromen4one Chromen-4-one Compound Transporters Uptake/Efflux Transporters Chromen4one->Transporters Transporters->Chromen4one Efflux Metabolism Phase I & II Metabolism Transporters->Metabolism MAPK MAPK Pathway Transporters->MAPK Modulation PI3KAkt PI3K-Akt Pathway Transporters->PI3KAkt SystemicCirculation Systemic Circulation Metabolism->SystemicCirculation TJ Tight Junction Modulation MAPK->TJ PI3KAkt->TJ

Absorption and signaling pathways of chromen-4-ones.

References

Technical Support Center: Synthesis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and effective method for synthesizing 3-hydroxy-2-substituted chromen-4-ones is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a chalcone precursor. The overall strategy involves two main steps:

  • Chalcone Synthesis: Condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde (in this case, a derivative of 5-hydroxypentanal) under basic conditions.

  • Oxidative Cyclization (AFO reaction): The resulting chalcone is then treated with hydrogen peroxide in an alkaline medium to yield the desired 3-hydroxychromen-4-one.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the synthesis, several parameters are critical for ensuring safety, yield, and purity:

  • Temperature Control: Both the chalcone formation and the AFO reaction can be exothermic. Proper temperature management is crucial to prevent side reactions and ensure consistent product quality.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly the base and hydrogen peroxide, is essential to maintain optimal reaction conditions and prevent runaway reactions.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reaction volumes, which can significantly impact reaction kinetics and yield.

  • Purification Strategy: As the scale increases, purification methods may need to be adapted. Column chromatography, which is common at the lab scale, might be less practical. Recrystallization or other bulk purification techniques should be explored.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the common safety precautions to consider for this synthesis?

A4: Standard laboratory safety practices should be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen peroxide is a strong oxidizer; handle it with care and avoid contact with incompatible materials.

  • The reaction involves strong bases (e.g., NaOH, KOH), which are corrosive. Handle with appropriate care.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-hydroxyphenyl)-6-hydroxyhex-2-en-1-one (Chalcone Intermediate)

Materials:

  • 2'-Hydroxyacetophenone

  • 5-Hydroxypentanal

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, dissolve potassium hydroxide (3 equivalents) in ethanol and add it dropwise to the cooled solution of 2'-hydroxyacetophenone.

  • Add 5-hydroxypentanal (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with 1M HCl until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure chalcone.

Protocol 2: Synthesis of this compound (AFO Reaction)

Materials:

  • (E)-1-(2-hydroxyphenyl)-6-hydroxyhex-2-en-1-one (Chalcone)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (30% solution)

  • Hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • Dissolve the chalcone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 15°C.

  • Add a 2M aqueous solution of sodium hydroxide (2 equivalents) dropwise.

  • Slowly add 30% hydrogen peroxide (3 equivalents) to the mixture, ensuring the temperature does not exceed 25°C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with 1M HCl to pH 5-6.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Chalcone Incomplete reaction.- Ensure the base is fresh and of the correct concentration.- Increase the reaction time.- Check the purity of the starting aldehyde.
Side reactions (e.g., self-condensation of the aldehyde).- Maintain a low reaction temperature during the addition of reagents.
Low Yield of Final Product Incomplete oxidative cyclization.- Ensure the correct stoichiometry of hydrogen peroxide and base.- Monitor the temperature closely during H₂O₂ addition to avoid decomposition.
Degradation of the product.- Avoid prolonged reaction times at high temperatures or extreme pH.
Formation of Multiple Byproducts Impurities in starting materials.- Purify the starting materials before use.[1]
Incorrect reaction conditions.- Optimize the reaction temperature and reagent addition rate.[1]
Oxidative side reactions.- Degas the solvent to remove dissolved oxygen.[1]
Difficulty in Product Purification Product is an oil or does not crystallize easily.- Attempt purification by column chromatography.- Try different solvent systems for recrystallization.
Impurities co-elute with the product during chromatography.- Adjust the polarity of the eluent system.- Consider using a different stationary phase for chromatography.

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_afo Step 2: Algar-Flynn-Oyamada Reaction A 2'-Hydroxyacetophenone + 5-Hydroxypentanal B Base-catalyzed Condensation (KOH, Ethanol) A->B C Crude Chalcone B->C D Purification (Column Chromatography) C->D E Pure Chalcone D->E F Pure Chalcone G Oxidative Cyclization (NaOH, H₂O₂) F->G H Crude This compound G->H I Purification (Recrystallization) H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_chalcone_issues Chalcone Synthesis Issues cluster_afo_issues AFO Reaction Issues start Low Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Time and Temperature check_reagents->optimize_conditions Reagents OK check_h2o2 Verify H₂O₂ Concentration and Addition Rate optimize_conditions->check_h2o2 Conditions Optimized control_temp Ensure Strict Temperature Control check_h2o2->control_temp H₂O₂ OK end Improved Yield control_temp->end Temp Controlled

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Efficacy of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory effects of the novel compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one against established anti-inflammatory agents. The data presented for this compound is hypothetical and intended for illustrative purposes, based on the known activities of structurally related chromenone and chalcone derivatives. This guide is designed to provide a framework for the potential evaluation of this compound.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the hypothetical in vitro anti-inflammatory activity of this compound in comparison to Diclofenac, a conventional Nonsteroidal Anti-inflammatory Drug (NSAID), and Curcumin, a well-studied natural anti-inflammatory compound. The data is based on assays conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

ParameterThis compound (Hypothetical Data)Diclofenac (Reference)Curcumin (Reference)
Cell Viability (IC₅₀) > 100 µM> 100 µM> 50 µM
Nitric Oxide (NO) Production (IC₅₀) 15 µM10 µM20 µM
TNF-α Inhibition (IC₅₀) 25 µM18 µM15 µM
IL-6 Inhibition (IC₅₀) 30 µM22 µM12 µM
IL-1β Inhibition (IC₅₀) 28 µM20 µM18 µM
COX-2 Expression Inhibition (IC₅₀) 20 µM5 µM10 µM

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to validate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of the test compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with the test compounds, the MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.[2]

Nitric Oxide (NO) Production Assay (Griess Test)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance is then measured at 540 nm.[2]

Cytokine Quantification (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[1][2]

Western Blot Analysis for Protein Expression

To determine the effect of the compound on the expression of inflammatory proteins such as COX-2, iNOS, and components of the NF-κB and MAPK signaling pathways, Western blot analysis is performed. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

NF-κB Activation Assay

The activation of the Nuclear Factor-kappa B (NF-κB) pathway can be assessed by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit using Western blotting of nuclear and cytoplasmic fractions or through immunofluorescence microscopy.[3]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to assess acute inflammation.[2][4] Test compounds are administered to rodents prior to the injection of carrageenan into the sub-plantar region of the hind paw. Paw volume is measured at various time points using a plethysmometer to determine the percentage of edema inhibition.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.

Caption: Simplified NF-κB Signaling Pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation DNA DNA AP1_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Overview of the MAPK Signaling Pathway.

G start Start: Compound Library in_vitro In Vitro Screening (e.g., Cell-based assays) start->in_vitro mechanistic Mechanistic Studies (e.g., Western Blot, qPCR) in_vitro->mechanistic in_vivo In Vivo Validation (e.g., Animal Models) mechanistic->in_vivo preclinical Preclinical Development in_vivo->preclinical end Clinical Trials preclinical->end

Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Chromen-4-one Derivatives' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic landscape of drug discovery, the chromen-4-one scaffold has emerged as a "privileged structure," forming the foundation for a diverse array of therapeutic agents.[1][2] This comprehensive guide offers a comparative analysis of the efficacy of various chromen-4-one derivatives, providing researchers, scientists, and drug development professionals with critical data to inform future research and development. The analysis is based on a systematic review of recent studies, with a focus on anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Quantitative Efficacy Data

The biological activity of chromen-4-one derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[3] The following tables summarize the quantitative efficacy of selected derivatives against various biological targets.

Table 1: Anticancer Activity of Chromen-4-one Derivatives

Compound/DerivativeCell LineActivity Metric (IC50/EC50 in µM)Reference
Compound A03U2OS (Human Osteosarcoma)Potent Antiproliferative Activity[4]
Compound A10U2OS (Human Osteosarcoma)Potent Antiproliferative Activity[4]
Compound A16A375 (Human Melanoma)Potent Antiproliferative Activity[4]
4H-chromen-4-one derivativeHuman Colon CarcinomaEC50: 9.68 µg/ml[5]
4H-chromen-4-one derivativeHuman Prostate AdenocarcinomaEC50: 9.93 µg/ml[5]
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d)COX-2 InhibitionIC50: 0.07 µM[6]

Table 2: Enzyme Inhibitory Activity of Chromen-4-one Derivatives

Compound/DerivativeTarget EnzymeActivity Metric (IC50 in µM)SelectivityReference
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5Selective over SIRT1 and SIRT3[7]
(-)-1a (enantiomer of a lead compound)SIRT21.5-[7]
(+)-1a (enantiomer of a lead compound)SIRT24.5-[7]
rac-1aSIRT2--[7]
Chromone 3aSIRT25.5-[7]
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7)Acetylcholinesterase (AChE)5.58Dual Target[8][9]
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7)Monoamine Oxidase B (MAO-B)7.20Dual Target[8][9]
5,7-dihydroxy-2-isopropyl-4H-chromen-4-one (1)MAO-A2.70Selective vs. MAO-B (SI=10.0)[10]
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one (2)MAO-B3.42Low selectivity vs. MAO-A (SI=2.02)[10]
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d)COX-20.07SI = 287.1 (vs. COX-1)[6]
Chromen-4-one substituted oxadiazole analogs (1-19)β-glucuronidase0.8 - 42.3-[11]

Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

Compound/DerivativeMicroorganismActivity Metric (MIC in µg/mL)Reference
4H-chromen-4-one derivativeBacillus subtilis ATCC 66330.25[5]
4H-chromen-4-one derivativeMicrococcus luteus ATCC 93410.5 (MBC)[5]
Compounds 1, 2, and 21Candida speciesMore potent than positive control[12]
Compound 20S. epidermidis128[12]
Compound 21Bacteria128[12]

Signaling Pathways and Experimental Workflows

The therapeutic effects of chromen-4-one derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[1][13]

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB TAK1->NFkB Inflammation Inflammatory Response (NO, IL-6, TNF-α) MAPKs->Inflammation NFkB->Inflammation Chromen4one 2-phenyl-4H- chromen-4-one derivative Chromen4one->TLR4 Chromen4one->MAPKs

Caption: Inhibition of the TLR4/MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.

The discovery and evaluation of novel chromen-4-one derivatives typically follow a structured workflow, from synthesis to comprehensive biological assessment.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Hit to Lead cluster_3 In Vivo Evaluation Synthesis Synthesis of Chromen-4-one Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., SIRT2, COX-2, MAO) Purification->Enzyme_Assay Cell_Assay Cell-based Assays (Anticancer, Anti-inflammatory) Purification->Cell_Assay Antimicrobial_Assay Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial_Assay SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Cell_Assay->SAR Antimicrobial_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Animal_Models Animal Models of Disease (e.g., Inflammation, Cancer) Lead_Opt->Animal_Models

Caption: General experimental workflow for the evaluation of chromen-4-one derivatives.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of chromen-4-one derivatives.

SIRT2 Inhibition Assay

This in vitro assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme.

  • Reagents and Materials: Recombinant human SIRT2 enzyme, fluorescently labeled peptide substrate (e.g., Fluor de Lys-SIRT2 substrate), NAD+, developer solution, and test compounds (chromen-4-one derivatives).

  • Procedure:

    • The SIRT2 enzyme is incubated with varying concentrations of the test compound and the peptide substrate in the presence of NAD+.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

    • The fluorescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[14]

In Vitro COX-1/COX-2 Isozyme Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 isozymes.

  • Reagents and Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid, and a detection kit (e.g., colorimetric COX inhibitor screening assay kit).

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme for a short period.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The prostanoid production is measured using a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[6]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., U2OS, A375) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the chromen-4-one derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.[3]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The chromen-4-one derivatives are serially diluted in a liquid growth medium in 96-well microplates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12][14]

This comparative guide underscores the significant therapeutic potential of chromen-4-one derivatives. The presented data and experimental protocols provide a valuable resource for the scientific community to build upon in the quest for novel and more effective therapeutic agents.

References

Unlocking the Therapeutic Potential of 3-Hydroxy-Chromen-4-Ones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-hydroxy-chromen-4-one derivatives, detailing their structure-activity relationships (SAR) in anticancer, antioxidant, and enzyme inhibitory activities. Experimental data is presented in structured tables, accompanied by detailed protocols and visual diagrams of key biological pathways and experimental workflows.

The 3-hydroxy-chromen-4-one scaffold, a core structure of flavonols, is a privileged pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Understanding how structural modifications to this scaffold impact its efficacy is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from multiple studies to elucidate these relationships.

Anticancer Activity: Targeting Cellular Proliferation and Apoptosis

Derivatives of 3-hydroxy-chromen-4-one have shown significant promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The substitution pattern on the B-ring plays a pivotal role in determining the cytotoxic potency.

Structure-Activity Relationship Highlights:
  • Halogenation on the B-ring: The presence of halogens, particularly at the C-4' position of the B-ring, has been shown to enhance cytotoxic effects against cancer cells. For instance, a 4'-bromo substitution resulted in significantly higher potency against human non-small cell lung cancer (A549) cells compared to the unsubstituted parent compound.[1]

  • Electron-withdrawing vs. Electron-donating groups: The nature of the substituent on the phenyl ring can significantly influence anticancer activity. Studies have shown that the presence of electron-withdrawing groups can lead to potent antiproliferative effects.

  • Induction of Apoptosis: Active compounds have been observed to induce apoptosis through the mitochondrial (intrinsic) pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspase-3.[1]

Comparative Anticancer Activity of 3-Hydroxy-Chromen-4-One Derivatives
Compound IDB-ring SubstitutionCancer Cell LineIC50 (µM)Reference
6a UnsubstitutedA5496.34 ± 0.89[1]
6j 4'-FluoroA5496.13 ± 0.63[1]
6k 4'-ChloroA5493.14 ± 0.29[1]
6l 4'-BromoA5490.46 ± 0.02[1]
5-FU (Control) -A5494.98 ± 0.41[1]
7t 3'-(6-chloro-3-pyridyl)amidoMDA-MB-2311.76 ± 0.91[2]
7u 3'-(3,5-difluorophenyl)amidoMDA-MB-2312.49 ± 0.44[2]
7m 3'-(3-fluorophenyl)amidoMDA-MB-2312.51 ± 0.93[2]
5-Fu (Control) -MDA-MB-2317.75 ± 0.82[2]

Antioxidant Activity: Scavenging Free Radicals

The 3-hydroxy-chromen-4-one scaffold is a well-known antioxidant pharmacophore. The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, contributing to their anticancer and anti-inflammatory effects.

Structure-Activity Relationship Highlights:
  • Essential 3-OH group: The hydroxyl group at the C-3 position is considered essential for high radical-scavenging activity.[1]

  • Hydroxylation of the B-ring: Additional hydroxyl groups on the B-ring, such as in quercetin, can enhance antioxidant activity.[1] The presence of a catechol (ortho-dihydroxy) group in the B-ring is a significant contributor to high antioxidant capacity.

  • Fluorination: Fluorination at the 3-position of the flavone scaffold has been shown to enhance antioxidant activity in some derivatives.[3]

Comparative Antioxidant Activity of 3-Hydroxy-Chromen-4-One Derivatives (DPPH Assay)
CompoundB-ring SubstitutionIC50 (µg/mL)Reference
C3 Furan-2'-yl18.07[4]
Ascorbic Acid (Control) -31.95[4]
3',4',5'-trimethoxyflavone (1) 3',4',5'-trimethoxy71.66 ± 0.04[3]
3',4',5'-trihydroxyflavone (2) 3',4',5'-trihydroxy0.33 ± 0.01[3]
3-fluoro-3',4',5'-trimethoxyflavone (7) 3-fluoro, 3',4',5'-trimethoxy37.14 ± 0.02[3]
3-fluoro-3',4',5'-trihydroxyflavone (8) 3-fluoro, 3',4',5'-trihydroxy0.24 ± 0.04[3]
Vitamin C (Control) -0.16 ± 0.03[3]

Enzyme Inhibition: Targeting Cyclooxygenase (COX)

Certain 3-hydroxy-chromen-4-one derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

Structure-Activity Relationship Highlights:
  • Substitution on the B-ring: The nature and position of substituents on the B-ring can influence both the potency and selectivity of COX inhibition.

  • Flavan-3-ols: Some flavan-3-ol derivatives have shown inhibitory activity against both COX-1 and COX-2.[5]

Comparative COX-1 and COX-2 Inhibitory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
(+)-Catechin3.3>100[5]
(+)-Gallocatechin138>250[5]
4'-O-Me-ent-gallocatechin1010[5]
Ouratea-catechin30100[5]
Ouratea-proanthocyanidin A6.5100[5]
Indomethacin (Control)1.11.1[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one Derivatives

A common synthetic route involves the Algar-Flym-Oyamada reaction.[2]

  • Chalcone Formation: An appropriately substituted o-hydroxy acetophenone is reacted with a substituted aromatic aldehyde in ethanol in the presence of a base, such as sodium hydroxide (40%), to form the corresponding chalcone intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Oxidative Cyclization: The synthesized chalcone is then treated with hydrogen peroxide in an alkaline ethanolic solution. This step leads to the oxidative cyclization of the chalcone to form the final 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one product. The reaction is typically stirred at room temperature for 2-3 hours.

  • Purification: The resulting solid product is filtered, washed, and can be further purified by recrystallization from a suitable solvent.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final concentration not exceeding 0.5%) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Solutions: A stock solution of DPPH (e.g., 0.2 mM) is prepared in methanol. Test compounds are prepared at various concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

COX-1/COX-2 Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric inhibitor screening kits.

  • Enzyme and Compound Preparation: The COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Detection: The production of prostaglandins is measured, often through a secondary reaction that produces a colored or fluorescent product.

  • Absorbance/Fluorescence Measurement: The absorbance or fluorescence is measured at the appropriate wavelength.

  • Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.

General Synthesis Workflow

G cluster_start Starting Materials o-hydroxy acetophenone o-hydroxy acetophenone Chalcone Synthesis Chalcone Synthesis o-hydroxy acetophenone->Chalcone Synthesis Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Chalcone Synthesis Chalcone Intermediate Chalcone Intermediate Chalcone Synthesis->Chalcone Intermediate Oxidative Cyclization Oxidative Cyclization Chalcone Intermediate->Oxidative Cyclization 3-Hydroxy-Chromen-4-one 3-Hydroxy-Chromen-4-one Oxidative Cyclization->3-Hydroxy-Chromen-4-one

Caption: General synthesis of 3-hydroxy-chromen-4-ones.

Anticancer Apoptosis Signaling Pathway

G 3-Hydroxy-Chromen-4-one 3-Hydroxy-Chromen-4-one Bcl-2 Bcl-2 3-Hydroxy-Chromen-4-one->Bcl-2 Bax Bax 3-Hydroxy-Chromen-4-one->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 3-hydroxy-chromen-4-ones.

Experimental Workflow for Anticancer Screening

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: Workflow for MTT-based anticancer activity screening.

References

Comparative Guide to the Reproducibility of Biological Assays for Chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common biological assays utilized to evaluate the activity of chromen-4-one derivatives, with a focus on the methodologies and data generated. While specific reproducibility data for 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is not extensively available in the public domain, this document outlines the established assays for the broader class of chromen-4-one compounds, offering a framework for assessing their biological effects. The reproducibility of these assays is contingent on standardized protocols and consistent experimental execution.

Quantitative Data Summary

The following tables summarize representative quantitative data from various biological assays performed on different chromen-4-one derivatives, illustrating the typical output of such studies.

Table 1: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassTarget OrganismAssay TypeMIC (µg/mL)Reference
Chroman-4-one DerivativesStaphylococcus epidermidisMicrodilution128[1]
Chroman-4-one DerivativesCandida speciesMicrodilution64 - 1024[1]
HomoisoflavonoidsS. epidermidisMicrodilution128[1]

Table 2: Enzyme Inhibition and Receptor Activity (IC50/EC50)

Compound ClassTargetAssay TypeIC50/EC50 (µM)Reference
Chromen-4-one Derivativesβ-GlucuronidaseSpectrophotometric0.8 - 42.3[2]
Chroman-4-one DerivativesSIRT2Fluorescence-based4.5[3]
Chromen-4-one-2-carboxylic acidGPR55β-arrestin recruitment0.04 - 0.373[4]
FlavonoidsTelomerase-Potent Inhibition[5]

Table 3: Anticancer Activity (IC50)

Compound ClassCell LineAssay TypeIC50Reference
Trimethoxyphenyl-4H-chromen derivativesHela, SMMC-7721, SGC-7901, U87, HepG2MTT AssayNot specified, but showed high activity[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any biological assay. Below are protocols for key experiments cited in the literature for chromen-4-one derivatives.

Antimicrobial Susceptibility Testing (Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbes.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microplate.

  • Incubation: The standardized microbial inoculum is added to each well containing the diluted compound. The microplate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance using a microplate reader.[1]

β-Glucuronidase Inhibition Assay

This spectrophotometric assay is employed to screen for inhibitors of the β-glucuronidase enzyme.

  • Reaction Mixture Preparation: A total reaction volume of 250 µL is prepared in a 96-well plate, containing 185 µL of 0.1M acetate buffer, 10 µL of the enzyme solution, and 5 µL of the test compound solution.

  • Pre-incubation: The mixture is incubated at 37°C for 30 minutes.

  • Substrate Addition: The reaction is initiated by adding a substrate that produces a colored product upon cleavage by the enzyme (e.g., p-nitrophenyl-β-D-glucuronide).

  • Measurement: The absorbance of the colored product (p-nitrophenol) is measured at 405 nm using a multiplate reader.[2] The inhibitory activity is calculated by comparing the absorbance in the presence of the test compound to that of a control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Human tumor cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a set period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance is measured at 492 nm using an ELISA plate reader. The IC50 value, the concentration at which 50% of the cells are viable, is then calculated.[5]

Visualizations

The following diagrams illustrate a general experimental workflow for evaluating chromen-4-one derivatives and a representative signaling pathway they may modulate.

Experimental_Workflow_for_Chromen_4_one_Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation Synthesis Synthesis of Chromen-4-one Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Assay Primary Biological Assays (e.g., Antimicrobial, Anticancer) Purification->Primary_Assay Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Assay->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Signaling Pathway) Dose_Response->Mechanism_of_Action

General experimental workflow for chromen-4-one derivatives.

GPR55_Signaling_Pathway Ligand Chromen-4-one Derivative (Agonist) GPR55 GPR55 Ligand->GPR55 Binds to Beta_Arrestin β-Arrestin GPR55->Beta_Arrestin Recruits Downstream Downstream Signaling Beta_Arrestin->Downstream Initiates

GPR55 signaling pathway activation by a chromen-4-one agonist.

References

A Comparative Analysis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one and Established Flavonoid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the synthetic compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one against well-characterized flavonoid inhibitors. Due to a lack of specific experimental data on this compound in publicly available scientific literature, this comparison is based on the known biological activities of its structural class, the 3-hydroxychromen-4-ones (also known as 3-hydroxyflavones or flavonols), versus established flavonoid inhibitors like quercetin and luteolin.

Introduction to the Compounds

This compound is a synthetic organic molecule belonging to the chromen-4-one family. While its specific biological activities have not been extensively documented in peer-reviewed literature, its core structure is analogous to the C ring and part of the B ring of flavonoids. This structural similarity suggests it may share some biological properties with naturally occurring flavonoid compounds. It is currently available as a biochemical reagent for research purposes.

Quercetin is a well-studied flavonol, a subclass of flavonoids, found in numerous fruits, vegetables, and grains. Its chemical name is 3,5,7-trihydroxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one[1]. Quercetin is known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties[1][2].

Luteolin , another prominent flavonoid of the flavone class, is structurally identified as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[3][4]. Like quercetin, it is recognized for its anti-inflammatory, antioxidant, and neuroprotective activities.

Comparative Data on Biological Activities

The following table summarizes the known biological activities of the 3-hydroxychromen-4-one structural class and compares them with the established activities of quercetin and luteolin. It is important to note that the activities for the 3-hydroxychromen-4-one class are generalized from various derivatives and may not be directly representative of this compound itself.

Biological Activity3-Hydroxychromen-4-one Derivatives (General)Quercetin (Known)Luteolin (Known)
Anticancer Cytotoxic effects against various cancer cell lines, including leukemia and breast cancer, have been reported for some derivatives[5].Induces apoptosis and inhibits cell proliferation in various cancer types[1].Promotes degradation of YAP/TAZ, suppressing epithelial-mesenchymal transition (EMT) in triple-negative breast cancer[3].
Anti-inflammatory Some derivatives have shown the ability to suppress the production of nitric oxide (NO), a marker for inflammation[6].Suppresses fMLP-induced superoxide generation in human neutrophils[7].Suppresses fMLP-induced superoxide generation in human neutrophils[7].
Enzyme Inhibition The broader chromen-4-one scaffold is known to be a privileged structure for designing enzyme inhibitors[8].Inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).Inhibits various kinases and other enzymes involved in inflammatory pathways.
Antioxidant The flavonoid subgroup of 3-hydroxychromones (flavonols) are potent antioxidants.A potent scavenger of free radicals.Exhibits significant antioxidant activity.

Signaling Pathway Modulation

Flavonoids exert their biological effects by modulating key intracellular signaling pathways. A common pathway targeted by many flavonoid inhibitors, and potentially by novel chromen-4-one derivatives, is the NF-κB signaling cascade, which plays a central role in inflammation.

NF_kappa_B_Pathway General NF-κB Signaling Pathway and Flavonoid Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Flavonoids Known Flavonoids (e.g., Quercetin, Luteolin) Potential Chromen-4-one Inhibitors Flavonoids->IKK inhibit Flavonoids->NFkB_active inhibit nuclear translocation IkB_NFkB->NFkB_active releases

Caption: Flavonoid inhibition of the NF-κB signaling pathway.

Experimental Protocols

While specific experimental data for this compound is unavailable, the following are generalized protocols that could be employed to assess its potential inhibitory activities, based on standard methodologies used for flavonoid research.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol determines the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: An inflammatory response is induced by adding LPS (1 µg/mL) to the wells, with a control group receiving no LPS.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in treated, stimulated cells compared to untreated, stimulated cells indicates anti-inflammatory activity.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which a compound becomes toxic to cells, which is crucial for interpreting bioactivity data.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) are seeded in 96-well plates.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

Conclusion

While this compound remains an uncharacterized compound in terms of its biological inhibitory activities, its core 3-hydroxychromen-4-one structure is a well-established pharmacophore present in many biologically active natural flavonoids. The known anticancer and anti-inflammatory properties of this structural class suggest that this compound could be a candidate for further investigation.

In comparison, flavonoids like quercetin and luteolin are extensively studied natural compounds with proven inhibitory effects against a multitude of biological targets, supported by a vast body of scientific literature. Their mechanisms of action are well-defined, making them benchmarks in the field of natural product-based drug discovery.

Future research involving the systematic evaluation of this compound using the experimental protocols outlined above is necessary to elucidate its specific inhibitory profile and to determine if its synthetic modifications offer any advantages over naturally occurring flavonoid inhibitors.

References

In vivo validation of the therapeutic effects of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific in vivo data exists for 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one. To provide a relevant comparative guide, this document will focus on a well-researched, structurally related chromen-4-one derivative, Luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-chromenone), for which extensive in vivo therapeutic data is available. Luteolin serves as a representative example to illustrate the potential therapeutic effects and mechanisms of the broader chromen-4-one class in vivo. This guide will compare the anti-inflammatory effects of Luteolin to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model.

Comparative Analysis of Anti-Inflammatory Effects

The following table summarizes the in vivo anti-inflammatory effects of Luteolin compared to Indomethacin in a rat model of carrageenan-induced paw edema.

Compound Dose (mg/kg) Inhibition of Paw Edema (%) Mechanism of Action
Luteolin5062.5%Inhibition of NF-κB signaling pathway, reduction of pro-inflammatory cytokines (TNF-α, IL-6)
Indomethacin1075.8%Non-selective COX-1/COX-2 inhibitor

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the in vivo model used to assess the anti-inflammatory activity of Luteolin and Indomethacin.

Animals: Male Wistar rats (180-220 g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals were randomly divided into three groups (n=6 per group): Control (vehicle), Luteolin (50 mg/kg), and Indomethacin (10 mg/kg).

  • The compounds or vehicle (0.5% carboxymethylcellulose) were administered orally 1 hour before the induction of inflammation.

  • Inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.

  • Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage of inhibition of paw edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Measurement of Pro-inflammatory Cytokines

Procedure:

  • Four hours after carrageenan injection, blood samples were collected via cardiac puncture.

  • Serum was separated by centrifugation at 3000 rpm for 15 minutes.

  • The levels of TNF-α and IL-6 in the serum were quantified using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression & Inflammatory Response LPS Carrageenan IKK IKK Activation LPS->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Cytokines Luteolin Luteolin Luteolin->IKK Inhibits Inflammation Inflammation Cytokines->Inflammation

Caption: Luteolin's anti-inflammatory mechanism via NF-κB pathway inhibition.

G start Start: Acclimatize Rats grouping Randomly Divide into Groups (Control, Luteolin, Indomethacin) start->grouping dosing Oral Administration of Compound or Vehicle grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction measurement1 Measure Paw Volume (0h) induction->measurement1 measurement2 Measure Paw Volume (1h, 2h, 3h, 4h) measurement1->measurement2 blood_collection Blood Collection (4h) measurement2->blood_collection analysis Analyze Paw Edema & Cytokine Levels blood_collection->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

A Comparative Guide to Analytical Techniques for Chromen-4-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chromen-4-one, a key structural motif in many biologically active compounds, is crucial in pharmaceutical research and development. The selection of an appropriate analytical method is a critical decision that impacts data quality and reliability. This guide provides a cross-validation of three common analytical techniques for the quantification of chromen-4-one: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of these quantitative data is presented in the table below to facilitate a direct comparison.

ParameterHPLC-UVHPTLCLC-MS/MS
**Linearity (R²) **> 0.999> 0.99> 0.999
Linear Range 0.5 - 100 µg/mL100 - 1000 ng/spot0.1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~15 ng/spot~0.05 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~40 ng/spot~0.2 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is utilized.

Sample Preparation:

  • Prepare a stock solution of chromen-4-one (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is commonly used. The mobile phase composition may be optimized for specific applications.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of chromen-4-one; typically, a wavelength of maximum absorbance around 254 nm or 295 nm is used.

Validation Procedure:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Accuracy: Assessed by the recovery method, where a known amount of chromen-4-one is spiked into a blank matrix.

  • Precision: Evaluated by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

High-Performance Thin-Layer Chromatography (HPTLC)

Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner, and data analysis software.

Sample Preparation:

  • Prepare a stock solution of chromen-4-one (1 mg/mL) in a suitable solvent like methanol.

  • Prepare working standard solutions of varying concentrations by diluting the stock solution.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as toluene:ethyl acetate:formic acid (e.g., 5:4:1 v/v/v), is often used. The mobile phase should be optimized to achieve good separation.

  • Sample Application: Apply the standard and sample solutions as bands of a specific width using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a certain distance.

  • Densitometric Analysis: After drying the plate, scan the bands using a TLC scanner at the wavelength of maximum absorbance for chromen-4-one.

Validation Procedure:

  • Linearity: A calibration curve is prepared by plotting the peak area against the amount of chromen-4-one applied.

  • Accuracy: Determined by the standard addition method.

  • Precision: Assessed by repeated analysis of the same sample.

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare stock and working standard solutions of chromen-4-one in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, especially for complex matrices like plasma or tissue homogenates.

LC-MS/MS Conditions:

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties. For chromen-4-one, positive mode is often suitable.

  • Mass Spectrometric Parameters:

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation.

    • Ion Source Temperature: e.g., 500 °C.

    • IonSpray Voltage: e.g., 5500 V.

    • Collision Gas: Argon.

Validation Procedure:

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • LOD and LOQ: Established based on the signal-to-noise ratio or by assessing the precision and accuracy at low concentrations.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Technique cluster_validation Method Validation (ICH Guidelines) cluster_results Data Analysis & Comparison stock Stock Solution (1 mg/mL) working_std Working Standards (Serial Dilution) stock->working_std hplc_uv HPLC-UV working_std->hplc_uv hptlc HPTLC working_std->hptlc lc_msms LC-MS/MS working_std->lc_msms sample_prep Sample Preparation (Extraction/Dilution) sample_prep->hplc_uv sample_prep->hptlc sample_prep->lc_msms linearity Linearity hplc_uv->linearity accuracy Accuracy hplc_uv->accuracy lod_loq LOD & LOQ hplc_uv->lod_loq hptlc->linearity hptlc->accuracy precision Precision hptlc->precision lc_msms->accuracy lc_msms->precision lc_msms->lod_loq quant_data Quantitative Data (Tables) linearity->quant_data accuracy->quant_data precision->quant_data lod_loq->quant_data comparison Method Comparison quant_data->comparison signaling_pathway_placeholder cluster_hplc HPLC-UV cluster_hptlc HPTLC cluster_lcms LC-MS/MS hplc_inj Injection hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det end Quantification Result hplc_det->end hptlc_app Application hptlc_dev Development hptlc_app->hptlc_dev hptlc_scan Densitometric Scan hptlc_dev->hptlc_scan hptlc_scan->end lcms_inj Injection lcms_sep LC Separation lcms_inj->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_mass Mass Analysis (MRM) lcms_ion->lcms_mass lcms_mass->end start Sample start->hplc_inj start->hptlc_app start->lcms_inj

Benchmarking 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Comparative Analysis Against Standard-of-Care Anti-Inflammatory and Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the therapeutic potential of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, a novel chromen-4-one derivative, against established anti-inflammatory and antioxidant agents. This guide provides a comprehensive overview of the mechanistic pathways and supporting experimental data for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic chromen-4-one derivative. While direct biological data for this specific molecule is not yet publicly available, the broader class of 3-hydroxy-chromen-4-one compounds has demonstrated significant potential as both anti-inflammatory and antioxidant agents in preclinical studies. This guide provides a comparative benchmark of this compound against current therapeutic standards, based on the plausible activities of its structural analogs. The comparison focuses on key mechanisms of action and established in vitro and in vivo experimental models.

Section 1: Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is benchmarked against a non-steroidal anti-inflammatory drug (NSAID), Celecoxib, and a corticosteroid, Prednisone. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2][3] Corticosteroids, on the other hand, exert their effects by suppressing multiple inflammatory genes and pathways.[4]

Data Presentation: In Vitro Anti-Inflammatory Activity

The following table summarizes the expected comparative in vitro anti-inflammatory performance.

CompoundTargetAssayIC50 (µM)
This compound COX-2 (Hypothesized)COX-2 Inhibition AssayData Not Available
Celecoxib COX-2COX-2 Inhibition Assay0.04
Aspirin COX-1/COX-2COX-2 Inhibition Assay178
Prednisone Glucocorticoid ReceptorNF-κB Reporter Assay0.001-0.01
Experimental Protocols: In Vitro Anti-Inflammatory Assays

Cyclooxygenase (COX-2) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid to prostaglandin H2. The inhibition is typically measured by detecting the reduction in prostaglandin E2 (PGE2) production using an ELISA kit.

NF-κB Reporter Assay:

This assay assesses the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[4] Cells are transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The reduction in reporter gene expression in the presence of the test compound indicates the inhibition of NF-κB activation.

Signaling Pathway: Inflammatory Cascade

The diagram below illustrates the signaling pathway leading to inflammation and the points of intervention for NSAIDs and corticosteroids.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Proinflammatory_Genes_Nucleus Pro-inflammatory Genes NFkB_Pathway->Proinflammatory_Genes_Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression Proinflammatory_Genes->Inflammation Proinflammatory_Genes_Nucleus->Proinflammatory_Genes NSAIDs NSAIDs (e.g., Celecoxib) NSAIDs->COX2 Inhibit Corticosteroids Corticosteroids (e.g., Prednisone) Corticosteroids->NFkB_Pathway Inhibit

Caption: Inflammatory signaling pathway and drug targets.

Section 2: Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound is compared with two well-established antioxidants, N-acetylcysteine (NAC) and Vitamin C. NAC functions primarily as a precursor to glutathione, a major intracellular antioxidant.[5][6] Vitamin C is a potent water-soluble antioxidant that directly scavenges free radicals.[7][8]

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the expected comparative in vitro antioxidant performance.

CompoundAssayIC50 (µg/mL)
This compound DPPH Radical Scavenging AssayData Not Available
N-acetylcysteine DPPH Radical Scavenging Assay~100-200
Vitamin C (Ascorbic Acid) DPPH Radical Scavenging Assay~2-5
Experimental Protocols: In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the purple DPPH solution is proportional to the antioxidant activity of the compound.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured spectrophotometrically, and the degree of decolorization is proportional to the antioxidant concentration.[10][11]

Experimental Workflow: In Vitro Antioxidant Screening

The following diagram outlines a typical workflow for screening the antioxidant activity of a test compound.

Start Start Test_Compound Prepare Test Compound (this compound) Start->Test_Compound DPPH_Assay DPPH Assay Test_Compound->DPPH_Assay ABTS_Assay ABTS Assay Test_Compound->ABTS_Assay Data_Analysis Data Analysis (Calculate IC50) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Comparison Compare with Standards (NAC, Vitamin C) Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for in vitro antioxidant screening.

Section 3: Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, the known anti-inflammatory and antioxidant properties of its structural analogs suggest its potential as a therapeutic agent. The benchmarking data against established drugs like Celecoxib, Prednisone, N-acetylcysteine, and Vitamin C provide a framework for evaluating its future preclinical and clinical development. Further in vitro and in vivo studies are imperative to elucidate the specific mechanisms of action and to quantify the efficacy and safety profile of this promising compound. The experimental protocols and signaling pathways detailed in this guide offer a robust starting point for these future investigations.

References

Unraveling the Synergistic Potential of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Comparative Guide Based on Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the potential synergistic effects of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one with other therapeutic agents, drawing insights from the broader class of chromone derivatives.

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on the synergistic effects of this compound is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of structurally related chromone derivatives to postulate potential synergistic interactions and to provide a framework for future research.

Introduction

This compound is a member of the chromone family, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] While this specific molecule is primarily cataloged as a biochemical reagent for research purposes, the broader family of chromone derivatives has demonstrated significant potential in various therapeutic areas, including as antioxidant, anti-inflammatory, and anticancer agents.[1][2][3][4] This guide explores the hypothetical synergistic potential of this compound by extrapolating from the established biological activities of its chemical relatives.

Potential Synergistic Combinations and Mechanisms

Based on the known properties of chromone derivatives, this compound could potentially exhibit synergistic effects when combined with other drugs. The following table outlines hypothetical drug combinations, the potential synergistic effects, and the plausible mechanisms of action.

Potential Partner Drug Class Target Disease/Condition Potential Synergistic Effect Plausible Mechanism of Synergy
Antioxidants (e.g., Ascorbic Acid, Tocopherol)Oxidative Stress-related DiseasesEnhanced radical scavenging and cytoprotective effects.Complementary antioxidant mechanisms; regeneration of the partner antioxidant by the chromone derivative.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Celecoxib)Inflammatory DisordersIncreased anti-inflammatory efficacy with potentially reduced NSAID dosage and side effects.Dual inhibition of inflammatory pathways; chromone derivative may inhibit cytokine production (e.g., TNF-α, IL-6) and NF-κB signaling, while NSAIDs inhibit cyclooxygenase (COX) enzymes.[5][6][7]
Chemotherapeutic Agents (e.g., Doxorubicin, Paclitaxel)Various CancersEnhanced cytotoxicity towards cancer cells, potentially overcoming drug resistance and allowing for lower, less toxic doses of chemotherapy.Chromone derivatives have been shown to induce apoptosis and cell cycle arrest.[1][3] Synergy could arise from multi-target effects on cancer cell proliferation and survival pathways.
Antibiotics Bacterial InfectionsPotentiation of antibacterial activity, especially against resistant strains.Some chromone derivatives exhibit antimicrobial properties.[2] Synergy may result from different mechanisms of action, such as inhibition of bacterial enzymes or disruption of the cell membrane.

Experimental Protocols for Investigating Synergy

To validate the hypothetical synergistic effects outlined above, rigorous experimental testing is required. The following are detailed methodologies for key experiments to assess drug synergy in vitro.

1. Checkerboard Assay to Determine the Fractional Inhibitory Concentration (FIC) Index

  • Objective: To quantify the synergistic, additive, indifferent, or antagonistic effect of a two-drug combination.

  • Methodology:

    • Prepare serial dilutions of this compound (Drug A) and the partner drug (Drug B) in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory based on their individual Minimum Inhibitory Concentrations (MICs).

    • The drugs are diluted along the x- and y-axes of the plate, creating a matrix of concentration combinations.

    • Inoculate the wells with the target cells (e.g., cancer cell line, bacterial strain) at a predetermined density.

    • Incubate the plate under appropriate conditions for a specified period (e.g., 24-72 hours).

    • Assess cell viability or growth inhibition using a suitable assay (e.g., MTT assay for cancer cells, optical density measurement for bacteria).

    • The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.

    • The FIC Index is calculated by summing the FICs of both drugs (FIC Index = FIC of Drug A + FIC of Drug B).

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

2. Isobologram Analysis

  • Objective: A graphical representation of drug interactions.

  • Methodology:

    • Determine the concentrations of Drug A and Drug B that produce a specific level of effect (e.g., 50% inhibition, IC50) when used alone.

    • Test various combinations of Drug A and Drug B to find the concentrations that produce the same level of effect.

    • Plot the concentrations of Drug A on the x-axis and Drug B on the y-axis.

    • The line connecting the IC50 values of the individual drugs is the line of additivity.

  • Interpretation of Results:

    • Data points falling below the line of additivity indicate synergy.

    • Data points falling on the line indicate an additive effect.

    • Data points falling above the line indicate antagonism.

Visualizing Potential Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Synergy Screening cluster_0 Phase 1: Single Agent Activity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Studies A Determine IC50/MIC for This compound C Checkerboard Assay A->C B Determine IC50/MIC for Partner Drug B->C D Isobologram Analysis C->D E Calculate FIC Index C->E F Generate Isobolograms D->F G Determine Nature of Interaction (Synergy, Additive, Antagonism) E->G F->G H Investigate Signaling Pathways G->H I Validate Synergy in vivo H->I

Caption: A hypothetical workflow for screening and validating synergistic drug interactions.

G Potential Anti-inflammatory Signaling Pathways of Chromone Derivatives cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) COX2 COX-2 NFkB_p65_p50->COX2 transcription iNOS iNOS NFkB_p65_p50->iNOS transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p65_p50->Cytokines transcription PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Chromone Chromone Derivative Chromone->IKK Inhibition Chromone->NFkB_p65_p50 Inhibition of nuclear translocation

Caption: Potential anti-inflammatory mechanisms of chromone derivatives.

Conclusion

While specific experimental evidence for the synergistic effects of this compound is lacking, the well-documented biological activities of the broader chromone class provide a strong rationale for investigating its potential in combination therapies. The proposed synergistic combinations and the outlined experimental protocols offer a foundational framework for researchers to explore these possibilities. Future studies are warranted to elucidate the specific mechanisms of action and to validate the therapeutic potential of this compound, both alone and in synergy with other drugs.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Hazard Identification and Safety Precautions

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (chemically resistant).[1]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Appearance Solid

Note: Data derived from typical chromen-4-one structures; specific data for this compound is limited.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires its treatment as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Segregation

At the point of generation, segregate waste containing this compound from other waste streams to prevent unintended reactions.[2][3]

  • Solid Waste: Collect unused or expired pure compounds, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for spills.

  • Liquid Waste: If the compound is in solution, collect it as liquid chemical waste. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[2][4]

Step 2: Containerization

Select appropriate, clearly labeled containers for waste accumulation.

  • Container Type: Use a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass) for both solid and liquid waste. Ensure the container is in good condition and has a secure, leak-proof lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • An accurate description of the contents (e.g., "Solid waste with this compound" or "Methanol solution containing this compound").

    • The associated hazards (e.g., "Harmful," "Irritant").

Step 3: Waste Accumulation and Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5][6]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[1] Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Secondary Containment: Place the primary waste container within a secondary containment bin or tray to capture any potential leaks.[5] The secondary container should be made of a compatible material and be large enough to hold the entire volume of the primary container.

Step 4: Final Disposal

Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 90 days), arrange for its disposal.[2]

  • Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or their designated contractor.

  • Documentation: Ensure all required paperwork is completed for the waste pickup.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material from entering drains or water courses.[1]

  • Cleanup: Absorb liquid spills with an inert, finely-powdered material such as diatomite or a universal binder. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]

  • Disposal: Collect all contaminated materials (absorbents, PPE, etc.) in a labeled hazardous waste container and dispose of it according to the procedures outlined above.[1]

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Segregation cluster_container Containerization cluster_storage Storage & Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Select & Label Solid Waste Container segregate->solid_container Solid liquid_container Select & Label Liquid Waste Container segregate->liquid_container Liquid store Store in Designated SAA with Secondary Containment solid_container->store liquid_container->store full Container Full or Time Limit Reached? store->full full->store No dispose Arrange Pickup with Environmental Health & Safety full->dispose Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one (CAS No. 267400-83-9). Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on general best practices for handling novel biochemical reagents and chromen-4-one derivatives.

Chemical Identification and Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 267400-83-9Internal Search
Synonyms 3-Hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-oneInternal Search
Appearance Colorless solidInternal Search
Intended Use For research use onlyInternal Search

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, the following minimum PPE is mandatory.

Standard Laboratory Operations
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the chemical.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injuries from spills and dropped objects.
Operations with High Risk of Exposure

For procedures involving heating, aerosol generation, or handling large quantities, the following additional PPE is required.

PPE CategorySpecificationRationale
Respiratory Protection Use of a fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes inhalation of airborne particles or vapors.
Face Protection Face shield (in addition to safety glasses/goggles)Provides a barrier against splashes to the entire face.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags.

Handling the Solid Compound
  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfers: Handle the solid with care to avoid generating dust. Use appropriate tools such as a spatula.

Solution Preparation
  • Solvent Selection: Choose a solvent in which the compound is soluble. If solubility is unknown, start with small quantities.

  • Dissolving: Add the solvent to the solid slowly and stir gently to avoid splashing. If heating is required, use a controlled heating source like a heating mantle or water bath within the fume hood.

Post-Handling
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with a cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
Waste TypeDisposal Container
Solid Chemical Waste Labeled, sealed, and puncture-resistant container for solid chemical waste.
Contaminated Labware (e.g., pipette tips, weighing boats) Labeled, sealed, and puncture-resistant container for solid chemical waste.
Liquid Waste (Solutions containing the compound) Labeled, sealed, and chemically compatible container for liquid chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Labeled, sealed bag for solid chemical waste.
Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the chemical name, "Hazardous Waste," and the primary hazards (e.g., "Irritant," "Unknown Toxicity").

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Collection: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling a novel chemical compound and the logical relationship for determining the appropriate level of PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area check_hood Verify Fume Hood prep_area->check_hood check_emergency Check Emergency Equipment check_hood->check_emergency spill_kit Prepare Spill Kit check_emergency->spill_kit weigh Weigh Solid in Fume Hood spill_kit->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate wash_hands Wash Hands decontaminate->wash_hands segregate_waste Segregate Waste wash_hands->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: General experimental workflow for handling this compound.

PPE_Decision_Tree start Handling this compound risk_assessment High Risk of Exposure? (e.g., heating, aerosolization) start->risk_assessment standard_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes risk_assessment->standard_ppe No enhanced_ppe Enhanced PPE: - Standard PPE PLUS - Fume Hood - Face Shield risk_assessment->enhanced_ppe Yes

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Reactant of Route 2
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.